3,6-Dichloro-4-fluoropyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-4-fluoropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCRLSBKBKWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561518 | |
| Record name | 3,6-Dichloro-4-fluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92920-33-7 | |
| Record name | 3,6-Dichloro-4-fluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DICHLORO-4-FLUOROPYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,6-dichloro-4-fluoropyridazine, a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed technical data, experimental protocols, and visualizations of its role in relevant biological pathways.
Introduction
This compound is a substituted pyridazine, a class of heterocyclic compounds that are integral scaffolds in numerous biologically active molecules. The presence of three halogen substituents (two chlorine atoms and one fluorine atom) on the electron-deficient pyridazine ring imparts unique chemical reactivity, making it a valuable and versatile building block in organic synthesis. Particularly, its susceptibility to nucleophilic aromatic substitution (SNAr) reactions allows for the strategic introduction of various functional groups, enabling the synthesis of diverse chemical libraries for drug discovery programs. This guide will delve into the core chemical and physical characteristics of this compound, outline its synthesis, and explore its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridazine ring with chlorine atoms at positions 3 and 6, and a fluorine atom at position 4.
Chemical Structure:
Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 92920-33-7[1][2] |
| Molecular Formula | C₄HCl₂FN₂[1] |
| SMILES | C1=C(C(=NN=C1Cl)Cl)F[1] |
| InChI | InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H[1] |
| InChIKey | WRZCRLSBKBKWAP-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Note that some of these properties are computed.
| Property | Value |
| Molecular Weight | 166.97 g/mol [1] |
| Exact Mass | 165.9500816 Da[1] |
| XLogP3 | 1.9[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 0[1] |
| Topological Polar Surface Area | 25.8 Ų[1] |
| Heavy Atom Count | 9[1] |
| Complexity | 103[1] |
Synthesis of this compound
Illustrative Experimental Protocol (Adapted from the synthesis of a similar compound)
The following protocol is adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine and illustrates a potential method for introducing a substituent at the 4-position of the 3,6-dichloropyridazine ring. Direct fluorination would likely involve a different set of reagents, such as an electrophilic fluorinating agent.
Materials:
-
3,6-Dichloropyridazine
-
Fluorinating agent (e.g., Selectfluor®)
-
An appropriate solvent (e.g., acetonitrile, dichloromethane)
-
Catalyst (if required)
Procedure:
-
To a solution of 3,6-dichloropyridazine in the chosen solvent, the fluorinating agent is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred at room temperature or heated as necessary, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, for instance, by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Chemical Reactivity and Applications in Organic Synthesis
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity in Nucleophilic Aromatic Substitution
In SNAr reactions on polyhalogenated pyridazines, the position of nucleophilic attack is governed by the electronic activation provided by the ring nitrogen atoms and the nature of the leaving groups. Generally, the C4 and C6 positions of the pyridazine ring are highly activated towards nucleophilic attack. In the case of this compound, the fluorine atom at the C4 position is expected to be the most labile leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the partial negative charge in the transition state. This allows for the regioselective introduction of a wide range of nucleophiles at the C4 position.
Role in the Synthesis of Bioactive Molecules
The ability to selectively functionalize the C4 position of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the introduction of various amine-containing side chains can lead to the generation of libraries of compounds for screening against different biological targets.
Application in Drug Development: Targeting Cyclin-Dependent Kinases
Substituted pyridazines are a known scaffold in the design of inhibitors for various protein kinases, including cyclin-dependent kinases (CDKs).[3][4] CDKs are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Therefore, the development of small molecule inhibitors of CDKs is a major focus in cancer drug discovery.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
The activity of CDKs is tightly regulated by their association with cyclins, forming cyclin-CDK complexes. These complexes then phosphorylate various substrate proteins to drive the cell cycle through its different phases. The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by a pyridazine-based inhibitor.
Synthesis of a Potential CDK Inhibitor: An Experimental Workflow
The following workflow outlines the key steps in synthesizing a potential CDK inhibitor using this compound as a starting material.
Experimental Protocol:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired amine nucleophile (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-amino-3,6-dichloropyridazine derivative.
Step 2: Further Functionalization (e.g., Suzuki Coupling)
-
To a solution of the 4-amino-3,6-dichloropyridazine derivative (1 equivalent) in a solvent system like 1,4-dioxane and water, add the desired boronic acid or ester (1.2 equivalents) and a base such as sodium carbonate (2 equivalents).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient and regioselective introduction of diverse functionalities. The utility of this scaffold in the development of kinase inhibitors, particularly for cancer therapy, highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications to aid researchers in leveraging this versatile intermediate in their scientific endeavors.
References
- 1. This compound | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloro-4-fluoro-pyridazine 97% | CAS: 92920-33-7 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine (CAS: 92920-33-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dichloro-4-fluoropyridazine, a key building block in modern medicinal chemistry. It details its physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties
| Property | This compound (Computed) | 3,6-Dichloropyridazine (Experimental/Computed) |
| CAS Number | 92920-33-7 | 141-30-0 |
| Molecular Formula | C₄HCl₂FN₂[1] | C₄H₂Cl₂N₂[2][3] |
| Molecular Weight | 166.97 g/mol [1] | 148.98 g/mol [2][3] |
| Melting Point | Not available | 65-69 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| XLogP3-AA | 1.9 | 1.7[3] |
| Topological Polar Surface Area | 25.8 Ų | 25.8 Ų[3] |
| IUPAC Name | This compound | 3,6-dichloropyridazine |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on the synthesis of analogous compounds such as 3,6-dichloropyridazine and other substituted pyridazines, a plausible synthetic route can be proposed.[4][5] The synthesis likely starts from a readily available precursor like maleic anhydride, which is first converted to 3,6-dihydroxypyridazine. This intermediate is then subjected to chlorination and fluorination steps to yield the final product.
A general workflow for the synthesis of the pyridazine core is depicted below.
Caption: Proposed synthesis workflow for this compound.
Reactivity and Key Experimental Protocols
The reactivity of this compound is primarily governed by the presence of two chlorine atoms and a fluorine atom on the electron-deficient pyridazine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 3 and 6 positions are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. The fluorine atom at the 4-position can also be displaced, although its reactivity relative to the chlorine atoms depends on the specific reaction conditions and the nature of the nucleophile.
This versatile reactivity allows for the sequential and regioselective introduction of different substituents, a crucial feature in the construction of diverse chemical libraries for drug discovery.
2.2.1. Nucleophilic Aromatic Substitution with Amines
A common and vital reaction in the synthesis of kinase inhibitors is the displacement of a halide with an amine. Below is a generalized experimental protocol for such a reaction.
Experimental Protocol: Amination of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or isopropanol) is added the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 80-120 °C) for a period of 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired amino-substituted pyridazine derivative.
2.2.2. Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridazine ring are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[6][7][8][9][10] This enables the introduction of various aryl and heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction vessel is charged with this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent and Degassing: A suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: The reaction is heated to a temperature between 80 °C and 120 °C and stirred for 4 to 24 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 3,6-dichloropyridazine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13]
Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to selectively introduce different functional groups onto the pyridazine core allows for the fine-tuning of inhibitor potency and selectivity against specific kinases.
3.1.1. General Structure of Pyridazine-Based Kinase Inhibitors
Many kinase inhibitors share a common structural motif where a heterocyclic core, such as pyridazine, is substituted with various groups that interact with the ATP-binding pocket of the target kinase. The substituents at the 3, 4, and 6-positions of the pyridazine ring can be modified to optimize these interactions.
3.1.2. Potential Signaling Pathways Targeted
While specific signaling pathways targeted by derivatives of this compound are not extensively documented, related pyridazine compounds have been shown to inhibit various kinases involved in cancer progression, such as:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Receptor Tyrosine Kinases (RTKs): This family includes kinases like EGFR, VEGFR, and FGFR, which are often overexpressed or mutated in tumors, driving cell proliferation, angiogenesis, and metastasis.
-
Intracellular Signaling Kinases: This includes kinases such as those in the MAPK and PI3K/AKT pathways, which are central to cell growth and survival.
The general mechanism of action for these inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of the signaling cascade.
Caption: Potential inhibition of cancer signaling pathways by pyridazine-based kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its highly functionalized pyridazine core allows for diverse chemical modifications through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These features make it a compound of significant interest for researchers and professionals in the field of drug discovery, particularly for the development of novel kinase inhibitors to target a range of diseases, most notably cancer. Further research into its specific reactions and the biological activities of its derivatives is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. 3,6-Dichloro-4-fluoro-pyridazine 97% | CAS: 92920-33-7 | AChemBlock [achemblock.com]
- 2. 3,6-Dichloropyridazine 97 141-30-0 [sigmaaldrich.com]
- 3. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3,6-Dichloro-4-fluoropyridazine. As a halogenated pyridazine, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. This document details its known characteristics, proposes a synthetic route, and explores its potential applications in drug development, supported by detailed experimental protocols and logical diagrams.
Introduction
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with several approved drugs incorporating this heterocycle.[1][2] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive moiety for drug design.[1] Halogenation of the pyridazine ring can further enhance its pharmacological properties by modulating its reactivity, metabolic stability, and binding interactions with biological targets. This compound is a trifunctionalized pyridazine with a unique substitution pattern that suggests a high potential for selective chemical modifications, making it a valuable intermediate for the synthesis of novel bioactive molecules.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄HCl₂FN₂ | [3] |
| Molecular Weight | 166.97 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 92920-33-7 | [3] |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 165.9500816 g/mol | [3] |
| Topological Polar Surface Area | 25.8 Ų | [3] |
| Heavy Atom Count | 9 | [3] |
Synthesis
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the literature. However, a plausible synthetic route involves the selective fluorination of 3,6-dichloropyridazine. The following section outlines a proposed experimental protocol for this transformation.
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned as a two-step process starting from maleic hydrazide, as depicted in the following workflow diagram.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine (from Maleic Hydrazide)
This protocol is adapted from a known procedure for the dichlorination of pyridazine-3,6-diol.[4][5]
Materials:
-
Maleic hydrazide (pyridazine-3,6-diol)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add maleic hydrazide to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3,6-dichloropyridazine.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound (from 3,6-Dichloropyridazine)
This proposed protocol is based on the electrophilic fluorination of aromatic compounds using Selectfluor®.[6]
Materials:
-
3,6-Dichloropyridazine
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Stirring apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 3,6-dichloropyridazine in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add Selectfluor®.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.
Reactivity
The chemical reactivity of this compound is dictated by the electron-withdrawing nature of the two nitrogen atoms and the three halogen substituents. This makes the pyridazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 3 and 6 positions are expected to be the most labile leaving groups in SNAr reactions.[7] The fluorine atom at the 4-position is generally a poorer leaving group than chlorine in SNAr, but its reactivity can be influenced by the nature of the nucleophile and the reaction conditions.
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the C5 position. This proton is coupled to the adjacent fluorine atom at C4, which should result in a doublet. The chemical shift of this proton is anticipated to be in the downfield region due to the deshielding effect of the electronegative nitrogen and halogen atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atoms attached to the halogens (C3, C4, and C6) will exhibit characteristic chemical shifts and coupling patterns. The C4 carbon, being directly bonded to fluorine, will appear as a doublet with a large one-bond C-F coupling constant. The C3 and C5 carbons will also show smaller two- and three-bond couplings to the fluorine atom, respectively.
Mass Spectrometry
The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.97 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the C-Cl and C-F stretching vibrations, as well as aromatic C=C and C=N stretching frequencies typical for a pyridazine ring.
Potential Applications in Drug Development
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] The introduction of chlorine and fluorine atoms can significantly enhance the therapeutic potential of these molecules.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of the halogen atoms allows for selective and sequential nucleophilic substitutions, enabling the construction of diverse chemical libraries for high-throughput screening.
Potential as a Bioactive Scaffold
Derivatives of this compound could potentially target various signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridazine moiety of this compound could serve as a scaffold for designing novel kinase inhibitors.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,4-Dichloro-5-fluoropyrimidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical compound with the molecular formula C4HCl2FN2, authoritatively identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4-dichloro-5-fluoropyrimidine . This versatile fluorinated heterocyclic compound is a critical building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of oncology and antiviral therapies. Its unique structural features, including reactive chlorine atoms and a strategically placed fluorine atom, make it a highly valuable precursor for the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 2,4-dichloro-5-fluoropyrimidine is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 2,4-dichloro-5-fluoropyrimidine | [1] |
| Molecular Formula | C4HCl2FN2 | [1] |
| Molecular Weight | 166.97 g/mol | [1][2] |
| CAS Number | 2927-71-1 | [1] |
| Appearance | White to off-white crystalline powder or solid | [3][4] |
| Melting Point | 37-41 °C | [5] |
| Boiling Point | 80 °C at 16 mmHg | [6] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), chloroform, and methanol.[3][7] | [3][7] |
| pKa (Predicted) | -3.96 ± 0.29 | [7] |
Spectroscopic Data:
| Spectrum Type | Key Features |
| ¹H NMR | A single proton signal is expected in the aromatic region. |
| ¹³C NMR | Four distinct carbon signals are anticipated, with their chemical shifts influenced by the electronegative chlorine, fluorine, and nitrogen atoms. |
| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. |
Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The synthesis of 2,4-dichloro-5-fluoropyrimidine is a critical process for its availability in research and development. Several methods have been reported, with the chlorination of 5-fluorouracil being a common approach.
Experimental Protocol: Synthesis from 5-Fluorouracil
This protocol details a common laboratory-scale synthesis of 2,4-dichloro-5-fluoropyrimidine.
Materials:
-
5-Fluorouracil
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylaniline (DMA) or another suitable tertiary amine catalyst
-
Trichloroethylene or other suitable solvent
-
Sodium bicarbonate (NaHCO3) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil and trichloroethylene is prepared.
-
Triphosgene is slowly added to the mixture at room temperature.
-
A tertiary amine catalyst, such as N,N-dimethylaniline, is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 2 to 24 hours, with the progress of the reaction monitored by a suitable analytical technique (e.g., TLC or GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is carefully quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with a dilute hydrochloric acid solution and a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or recrystallization to yield 2,4-dichloro-5-fluoropyrimidine.
Applications in Drug Development
2,4-Dichloro-5-fluoropyrimidine serves as a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. The reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring allows for sequential and regioselective nucleophilic substitution, enabling the construction of diverse molecular architectures.
Role as a Precursor for Kinase Inhibitors
A significant application of 2,4-dichloro-5-fluoropyrimidine is in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][6][7] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. By reacting 2,4-dichloro-5-fluoropyrimidine with various amines and other nucleophiles, medicinal chemists can synthesize libraries of compounds for screening against different kinase targets. The fluorine atom at the 5-position can enhance the binding affinity and metabolic stability of the final drug molecule.[3]
Synthesis of Antiviral and Antifungal Agents
The pyrimidine core is also prevalent in antiviral and antifungal medications. 2,4-Dichloro-5-fluoropyrimidine is a key starting material for the synthesis of fluorinated pyrimidine analogs that can interfere with viral or fungal replication.[3] For instance, it is an important intermediate in the synthesis of the antifungal drug voriconazole.
Visualizing Synthesis and Applications
To further illustrate the utility of 2,4-dichloro-5-fluoropyrimidine, the following diagrams, generated using the DOT language, depict its synthesis workflow and its role as a versatile building block in medicinal chemistry.
Caption: Synthesis workflow for 2,4-dichloro-5-fluoropyrimidine.
Caption: Role as a key building block in medicinal chemistry.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. jecibiochem.com [jecibiochem.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine [lzchemical.com]
- 5. 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1 [sigmaaldrich.com]
- 6. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine CAS#: 2927-71-1 [m.chemicalbook.com]
3,6-Dichloro-4-fluoropyridazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 3,6-Dichloro-4-fluoropyridazine, a heterocyclic compound relevant in medicinal chemistry and agrochemical research. The data herein is compiled from established chemical databases.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₄HCl₂FN₂ | PubChem[1] |
| Molecular Weight | 166.97 g/mol | PubChem[1], AChemBlock[2] |
| Monoisotopic Mass | 165.9500816 Da | PubChem[1] |
| CAS Number | 92920-33-7 | PubChem[1], AChemBlock[2] |
Chemical Structure and Identifiers
The structural and naming conventions are critical for unambiguous identification in research and procurement.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| SMILES | C1=C(C(=NN=C1Cl)Cl)F |
| InChIKey | WRZCRLSBKBKWAP-UHFFFAOYSA-N |
Experimental Protocols
Determining the molecular weight and formula of a well-characterized compound like this compound typically relies on standard analytical techniques. The data presented is computationally derived and confirmed through methods such as:
-
Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to verify the exact mass and deduce the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to elucidate the chemical structure, confirming the arrangement of atoms and the presence of the fluoro-substituent, which corroborates the molecular formula.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine, which provides an empirical formula that can be compared to the proposed molecular formula.
Detailed, specific experimental protocols for these standard procedures are widely available in analytical chemistry literature and are dependent on the specific instrumentation used.
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.
Figure 1: Core properties of this compound.
References
An In-depth Technical Guide to the Safety and Hazards of 3,6-Dichloro-4-fluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound 3,6-Dichloro-4-fluoropyridazine (CAS No. 92920-33-7). The information presented is intended to support risk assessment and ensure safe handling and use in a laboratory and drug development setting. This document summarizes key hazard classifications, toxicological data, safe handling procedures, and the experimental methodologies used to determine these hazards.
GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1]
Signal Word: Warning
Hazard Pictogram:
Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining preventative measures, response actions in case of exposure, and storage and disposal guidelines.[1]
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P319 | Get medical help if you feel unwell.[1] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |
| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |
| P337 + P317 | If eye irritation persists: Get medical help.[1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 Oral | >50 mg/kg | Rat | Oral | [3] |
| LC50 Inhalation | >1070 mg/m³/4h | Rat | Inhalation | [3][4] |
Note: This data is for the analog 3,6-Dichloropyridazine and should be interpreted with caution for this compound.
Experimental Protocols
The hazard classifications for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments relevant to the identified hazards.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5][6]
Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[6] The untreated skin of the same animal serves as a control. The degree of irritation is evaluated at specified intervals.[5]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.[6]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: 0.5 g of the solid test substance (moistened with a small amount of water to form a paste) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[6]
-
Exposure: The exposure period is 4 hours.[6] After exposure, any residual test substance is removed.[6]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] If effects persist, observations may continue for up to 14 days to assess reversibility.[6]
-
Scoring: The reactions are scored using a standardized grading system. A substance is considered an irritant if the scores for erythema or edema exceed a certain threshold.[7]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or serious damage to the eye.[8]
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[9] The untreated eye serves as a control.[8] The degree of eye irritation/corrosion is assessed at specific intervals.
Methodology:
-
Animal Selection: Healthy adult albino rabbits with no pre-existing eye defects are used.[10]
-
Application: A single dose of the test substance (typically 0.1 g for solids) is placed in the conjunctival sac of one eye, after which the eyelids are gently held together for about one second.[9]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9] If lesions persist, observations can be extended up to 21 days to determine reversibility.[8]
-
Scoring: Ocular lesions are scored according to a standardized system. The classification of the substance is based on the severity and reversibility of the observed effects.[8]
Acute Inhalation Toxicity (OECD Guideline 403)
This study is designed to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[11]
Principle: Animals, typically rats, are exposed to the test substance in an inhalation chamber for a defined period.[11] The study can be designed to determine the median lethal concentration (LC50) or to assess toxicity at one or more concentration levels.[11]
Methodology:
-
Animal Selection: Young adult rats are the preferred species.[12]
-
Exposure System: A dynamic airflow inhalation exposure system is used to maintain a controlled and constant concentration of the test substance in the air.[11]
-
Exposure Conditions: Animals are typically exposed for 4 hours to the test substance as a dust or aerosol.[11] The concentration of the test substance and the particle size distribution are carefully monitored.
-
Observation: Following exposure, the animals are observed for at least 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[11][12]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[11]
Visualized Workflows and Hazard Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for hazard assessment and the relationship between the identified hazards of this compound.
Caption: Workflow for Hazard Assessment of a Chemical Substance.
Caption: Relationship between Exposure Routes and Health Hazards.
Safe Handling and Storage
Given the identified hazards, the following procedures should be strictly followed when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
This guide is intended to provide a summary of the available safety and hazard information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere to all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloro-4-fluoro-pyridazine 97% | CAS: 92920-33-7 | AChemBlock [achemblock.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 6. oecd.org [oecd.org]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
3,6-Dichloro-4-fluoropyridazine synonyms and identifiers
An In-depth Technical Guide on 3,6-Dichloro-4-fluoropyridazine: Synonyms and Identifiers
This technical guide provides a comprehensive overview of the chemical compound this compound, focusing on its various synonyms and chemical identifiers. This information is critical for researchers, scientists, and professionals in drug development and chemical synthesis to ensure accurate identification and tracking of this compound in literature, patents, and chemical databases.
Chemical Identity
This compound is a halogenated heterocyclic compound. Its structure consists of a pyridazine ring substituted with two chlorine atoms and one fluorine atom. The precise arrangement of these halogens on the pyridazine core is crucial for its chemical properties and reactivity.
Identifiers for this compound
Accurate identification of chemical compounds is paramount in scientific research and development. A variety of standardized and database-specific identifiers are used to reference this compound. These are summarized in the table below for easy reference.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1], AChemBlock[2] |
| CAS Number | 92920-33-7 | PubChem[1], AChemBlock[2] |
| PubChem CID | 14547593 | PubChem[1] |
| EC Number | 810-094-2 | PubChem[1] |
| Molecular Formula | C4HCl2FN2 | PubChem[1] |
| Molecular Weight | 166.97 g/mol | PubChem[1] |
| InChI | InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H | PubChem[1] |
| InChIKey | WRZCRLSBKBKWAP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=C(C(=NN=C1Cl)Cl)F | PubChem[1] |
| DSSTox Substance ID | DTXSID30561518 | PubChem[1] |
| MDL Number | MFCD21648467 | AChemBlock[2] |
Synonyms
In addition to the formal identifiers, a variety of synonyms are used in commercial and academic contexts. These are often catalog numbers or alternative naming conventions.
-
3,6-Dichloro-4-fluoro-pyridazine[2]
-
Pyridazine, 3,6-dichloro-4-fluoro-[1]
-
RefChem:272332[1]
-
DTXCID20512296[1]
-
SCHEMBL23932248[1]
-
AKOS016012183[1]
-
CS-0051594[1]
Logical Relationship of Identifiers
The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its unique identification. The following diagram illustrates this logical relationship.
Caption: Logical flow from the chemical structure to various text-based and registry identifiers.
Experimental Data and Protocols
While this guide focuses on the synonyms and identifiers of this compound, it is important to note that this compound is primarily used as a building block in organic synthesis. Detailed experimental protocols for its use would be found in the context of the synthesis of more complex molecules. Researchers interested in specific reactions involving this compound should consult relevant synthetic chemistry literature and patents, which can be searched using the identifiers provided in this document.
Conclusion
The accurate and consistent identification of this compound is essential for the scientific community. This guide provides a consolidated reference for its primary identifiers and synonyms, facilitating unambiguous communication and information retrieval. The use of standardized identifiers such as the CAS Number and IUPAC name is strongly encouraged in all scientific communications.
References
The Pivotal Role of Halogenated Pyridazines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding, make it an attractive framework for the design of novel therapeutic agents. The strategic introduction of halogen atoms onto the pyridazine ring further enhances its utility, modulating its electronic properties, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the role of halogenated pyridazines in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Quantitative Biological Data of Halogenated Pyridazine Derivatives
The introduction of halogens to the pyridazine scaffold has led to the development of potent inhibitors against a range of biological targets, particularly protein kinases. The following tables summarize the in vitro activities of selected halogenated pyridazine derivatives.
Table 1: Inhibitory Activity of Halogenated Pyridazine-Based Kinase Inhibitors
| Compound ID/Name | Target Kinase | IC50 (nM) | Halogen Substituent(s) | Reference |
| Deucravacitinib (BMS-986165) | TYK2 (JH2 domain) | - (Allosteric inhibitor) | Deuterium, Chloro | [1] |
| Relugolix | GnRH Receptor Antagonist | 0.12-0.15 | Fluoro | [2] |
| Ensartinib (X-396) | ALK | <1 | Chloro | [3] |
| Compound 5b | VEGFR-2 | - (92.2% inhibition at 10 µM) | Chloro | [4] |
| SKI2162 | ALK5 | 94 | - | [5] |
| GW6604 | ALK5 | 140 | - | [6] |
| Compound 13 | CSK | Potent (specific value not provided) | - | [7] |
| Compound 27f | Mps1 | 0.70 | - | [8] |
Table 2: Anticancer Activity of Halogenated Pyridazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Halogen Substituent(s) | Reference |
| Compound 9e | NCI-60 Panel | Micromolar range | Fluoro | [3] |
| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | - | [9] |
| Pyrazolo-pyridazine 4 | HCT-116 (Colon) | 18.38 | - | [9] |
| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | 27.29 | - | [9] |
| Compound 5b | HCT-116 (Colon) | Potent (specific value not provided) | Chloro | [4] |
| Pyrrolo[1,2-b]pyridazine 5a | Plant cells | - (phytotoxic) | - | [10] |
| Pyrrolo[1,2-b]pyridazine 5b | Plant cells | - (less phytotoxic) | Fluoro | [10] |
| Pyrrolo[1,2-b]pyridazine 5c | Plant cells | - (phytotoxic) | Chloro | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a common halogenated pyridazine precursor and for a representative in vitro kinase inhibition assay.
Synthesis of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a versatile starting material for the synthesis of a wide array of substituted pyridazine derivatives.
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,6-dihydroxypyridazine.
-
Carefully add phosphorus oxychloride to the flask under a fume hood.
-
Equip the flask with a reflux condenser and heat the reaction mixture. The reaction temperature and time can be optimized (e.g., 80-125°C for 4 hours or more).[10][11][12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it into ice-cold water or a saturated sodium bicarbonate solution. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3,6-dichloropyridazine.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)[13][14]
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[13]
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.[14]
-
Assay Plate Setup:
-
Add the master mix to all wells of a 96-well plate.
-
Add the diluted test compounds to the appropriate wells.
-
Include a "positive control" well with vehicle (DMSO) instead of the test compound.
-
Include a "blank" well with buffer but no enzyme to measure background signal.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[14][15]
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.[13]
-
-
Measurement: Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (from the blank wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the development pipeline of halogenated pyridazine-based drugs.
TGF-β Signaling Pathway
Halogenated pyridazines have been developed as inhibitors of ALK5 (TGF-β type I receptor kinase), a key component of the TGF-β signaling pathway, which is implicated in fibrosis and cancer.[5][6]
Caption: TGF-β signaling pathway and the inhibitory action of halogenated pyridazines on ALK5.
JAK-STAT Signaling Pathway
Deucravacitinib, a deuterated and chlorinated pyridazine derivative, is an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. The JAK-STAT pathway is crucial for cytokine signaling and is implicated in autoimmune diseases.[16]
Caption: JAK-STAT signaling pathway and the allosteric inhibition of TYK2 by Deucravacitinib.
General Drug Discovery and Development Workflow
The development of halogenated pyridazine-based drugs follows a standardized, multi-stage process from initial concept to market approval.
Caption: A generalized workflow for the discovery and development of new pharmaceutical agents.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genemod.net [genemod.net]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 11. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 12. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. cusabio.com [cusabio.com]
A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution on Pyridazine Rings
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions on pyridazine rings. Pyridazine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties and diverse biological activities.[1] Understanding the principles and practical applications of SNAr on this heterocyclic system is crucial for the rational design and synthesis of novel pyridazine-based therapeutic agents.
Introduction to Nucleophilic Aromatic Substitution on Pyridazine
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This electron deficiency makes the pyridazine nucleus susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the functionalization of the pyridazine core.
The general mechanism for SNAr reactions proceeds via a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom of the pyridazine ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The presence of the electronegative nitrogen atoms in the pyridazine ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group departs, and the aromaticity of the pyridazine ring is restored.
The positions most susceptible to nucleophilic attack on the pyridazine ring are those ortho and para to the ring nitrogens. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto these nitrogen atoms, leading to a more stable transition state.
The Mechanism of SNAr on Pyridazine Rings
The accepted mechanism for SNAr on pyridazine rings is the addition-elimination pathway, as illustrated below. The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (e.g., a halogen).
Caption: Generalized mechanism of nucleophilic aromatic substitution on a pyridazine ring.
Regioselectivity in SNAr of Substituted Pyridazines
The regioselectivity of SNAr on substituted pyridazines is a critical aspect for synthetic chemists. The position of nucleophilic attack is influenced by both the inherent electronic properties of the pyridazine ring and the electronic and steric effects of the substituents.
For instance, in the case of 3,6-dichloropyridazine, a common starting material, selective monosubstitution can often be achieved. The reaction of 3,6-dichloropyridazine with various nucleophiles such as those containing oxygen, sulfur, or nitrogen has been shown to be a viable method for introducing a single substituent.[4]
Quantitative Data on SNAr of Pyridazines
The following tables summarize quantitative data from various studies on SNAr reactions of pyridazine derivatives.
Table 1: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Acid Hydrazides | Reflux in ethanol | 3-Hydrazinyl-6-chloropyridazine derivatives | - | [4] |
| p-Toluene sulfonylhydrazine | Reflux in ethanol | 3-Chloro-6-(2-tosylhydrazinyl)pyridazine | - | [4] |
| Anthranilic acid derivatives | Reflux in ethanol | 2-((6-Chloropyridazin-3-yl)amino)benzoic acid derivatives | - | [4] |
| Ammonium hydroxide | - | 6-Chloropyridazin-3-amine | - | [4] |
| Sodium azide | Reflux in ethanol | 3-Azido-6-chloropyridazine | - | [4] |
| Thiosemicarbazide | Reflux in ethanol | 2-((6-Chloropyridazin-3-yl)hydrazine-1-carbothioamide | - | [4] |
Table 2: Synthesis of Substituted Pyridazinones
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) | Reference |
| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | - | - | - | 72 | [5] |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | - | - | - | 94 | [5] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | - | - | - | 58 | [5] |
| 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | - | - | - | 84 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving SNAr on pyridazine rings, based on published literature.
General Procedure for the Synthesis of 3-Substituted-6-chloropyridazines from 3,6-Dichloropyridazine [4]
A mixture of 3,6-dichloropyridazine (0.01 mol) and the respective nucleophile (0.01 mol) in absolute ethanol (20 ml) is heated under reflux for a specified time (typically several hours). The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, dried, and purified by crystallization from a suitable solvent (e.g., ethanol) to afford the desired monosubstituted product.
Synthesis of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one [5]
Detailed experimental procedures for the synthesis of this and related compounds can be found in the cited reference. The synthesis typically involves the cyclization of a corresponding keto-acid with hydrazine, followed by further functionalization. Spectroscopic data for characterization is also provided in the source.[5]
-
1H NMR (500 MHz, DMSO-d6, δ (ppm)) : 2.96 (s, 2H, CH2-Ar), 7.38–7.45 (m, 3H, H-Ar), 7.61 (d, 2H, J = 8.4 Hz, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.80 (d, 2H, J = 8.4 Hz, H-Ar), 7.90 (s, 1H, CH-pyri), 10.84 (s, 1H, CONH).[5]
-
ESI-HRMS : calculated for C17H13ClN2O [M + H]+: 297.0715, found: 297.1030.[5]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of substituted pyridazines via SNAr.
Caption: General workflow for the synthesis and characterization of substituted pyridazines.
Conclusion
Nucleophilic aromatic substitution is a powerful and versatile tool for the functionalization of the pyridazine ring. The electron-deficient nature of this heterocycle facilitates these reactions, allowing for the introduction of a wide range of substituents. A thorough understanding of the reaction mechanism, regioselectivity, and the influence of substituents is paramount for the successful design and synthesis of novel pyridazine-based compounds with potential applications in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 3,6-Dichloro-4-fluoropyridazine from Maleic Anhydride: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3,6-Dichloro-4-fluoropyridazine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis originates from the readily available starting material, maleic anhydride.
The synthetic pathway is a three-step process:
-
Formation of the Pyridazine Core: Reaction of maleic anhydride with hydrazine to form pyridazine-3,6-diol (commonly known as maleic hydrazide).
-
Dichlorination: Conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine using a chlorinating agent.
-
Selective Fluorination: Introduction of a fluorine atom at the C4-position of the pyridazine ring.
While the initial two steps are well-documented, the final selective fluorination is a more challenging transformation with limited specific examples in open literature, often considered proprietary. The protocol provided for the final step is a representative method based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems.
Experimental Workflow
The overall synthetic scheme is illustrated below.
Step 1: Synthesis of Pyridazine-3,6-diol from Maleic Anhydride
This step involves the condensation reaction between maleic anhydride and hydrazine hydrate in an acidic medium to form the stable pyridazine-3,6-diol ring.
Experimental Protocol
-
To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).
-
Slowly add 120 mL of 30% hydrochloric acid dropwise to the flask with stirring.
-
To this solution, add 98 g of maleic anhydride (1 mol) in portions.
-
Heat the resulting mixture to reflux at 110°C and maintain for 3 to 6 hours.[1][2]
-
After the reaction is complete, cool the mixture to allow for crystallization.
-
Filter the resulting solid precipitate via suction filtration.
-
Wash the filter cake 3-4 times with cold ethanol to remove impurities.[1]
-
Dry the collected white solid to obtain pyridazine-3,6-diol.
Quantitative Data Summary: Step 1
| Parameter | Value | Reference(s) |
| Reactants | ||
| Maleic Anhydride | 98 g (1 mol) | [1] |
| Hydrazine Hydrate (80%) | 72.5 mL (~1.3 mol) | [1] |
| Hydrochloric Acid (30%) | 120 mL | [1] |
| Reaction Conditions | ||
| Temperature | 105-110°C | [1][2] |
| Time | 3-6 hours | [1][2] |
| Product | ||
| Yield | 91-97% | [1][2][3] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 298-300°C | [1] |
Step 2: Synthesis of 3,6-Dichloropyridazine
This step converts the hydroxyl groups of pyridazine-3,6-diol into chlorine atoms using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Experimental Protocol (using POCl₃)
-
In a 2 L round-bottom flask under a nitrogen atmosphere, charge 125 g (1.115 mol) of pyridazine-3,6-diol.[4]
-
Carefully add 520 mL (5.576 mol) of phosphorus oxychloride (POCl₃) at room temperature.[4]
-
Heat the reaction mixture to 80°C and maintain overnight (approx. 12-16 hours) with stirring.[4]
-
After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to remove excess POCl₃, yielding a thick mass.[4]
-
Dilute the residue with 1 L of ethyl acetate (EtOAc).
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of EtOAc.
-
Combine all organic layers and wash with 1 L of water, followed by 1 L of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.
Quantitative Data Summary: Step 2
| Parameter | Protocol A (POCl₃) | Protocol B (PCl₅) |
| Reactants | ||
| Pyridazine-3,6-diol | 125 g (1.115 mol)[4] | 22 g (0.2 mol)[1] |
| Chlorinating Agent | POCl₃, 520 mL (5.576 mol)[4] | PCl₅, 232.8 g (1.12 mol)[1] |
| Reaction Conditions | ||
| Temperature | 80°C[4] | 125°C[1] |
| Time | Overnight[4] | 4 hours[1] |
| Product | ||
| Yield | ~85%[4] | Not specified |
| Appearance | Solid | Solid |
| Melting Point | 68-69°C[5] | 68-69°C[5] |
Step 3: Synthesis of this compound (Proposed Protocol)
This final, critical step involves the regioselective fluorination of 3,6-dichloropyridazine. The electron-withdrawing character of the two chlorine atoms and the ring nitrogen atoms activates the C4 and C5 positions for nucleophilic aromatic substitution (SNAr).[6] The following protocol is a plausible method based on this principle, utilizing a fluoride salt in a polar aprotic solvent.
Experimental Protocol (Proposed)
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert (nitrogen or argon) atmosphere.
-
In a reaction vessel, add 3,6-dichloropyridazine (1 equiv).
-
Add spray-dried potassium fluoride (KF) (2-3 equiv). The KF must be anhydrous for the reaction to be effective.
-
Add a high-boiling polar aprotic solvent, such as sulfolane or N,N-dimethylformamide (DMF).
-
Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the solubility and reactivity of the fluoride salt.
-
Heat the reaction mixture with vigorous stirring to a temperature between 120°C and 180°C.
-
Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate this compound.
Note: This protocol is a proposed guideline. The optimal conditions, including temperature, reaction time, and choice of solvent and catalyst, may require experimental optimization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 92920-33-7 | Benchchem [benchchem.com]
Nucleophilic Aromatic Substitution of 3,6-Dichloro-4-fluoropyridazine: Application Notes and Protocols for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,6-Dichloro-4-fluoropyridazine is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by three electron-withdrawing halogen substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic and regioselective introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds for drug discovery and the development of novel functional materials.
These application notes provide a detailed overview of the theoretical considerations and practical protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, alkoxides, and thiols.
Regioselectivity and Reactivity Profile
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electron deficiency is significantly enhanced by the inductive and mesomeric effects of the three halogen substituents. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction's feasibility and regioselectivity.
For this compound, nucleophilic attack can potentially occur at the C-3, C-4, or C-6 positions. The relative reactivity of the leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex through a strong inductive effect. Therefore, it is anticipated that nucleophilic substitution will occur preferentially at the C-4 position, displacing the fluoride ion.
Subsequent substitutions of the chloro groups at the C-3 and C-6 positions would require more forcing conditions. The regioselectivity of the second substitution will be influenced by the nature of the substituent introduced at the C-4 position.
Application Notes
Nucleophilic aromatic substitution reactions of this compound offer a powerful tool for the synthesis of a diverse range of substituted pyridazine derivatives. These derivatives are of significant interest in drug discovery, as the pyridazine scaffold is a common motif in many biologically active compounds.
Key Applications:
-
Medicinal Chemistry: The substituted pyridazine core can be elaborated to generate libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs. The ability to introduce different functional groups via SNAr allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Agrochemicals: Halogenated pyridazines are important intermediates in the synthesis of herbicides and pesticides.
-
Materials Science: The introduction of specific functionalities can lead to the development of novel materials with tailored electronic and photophysical properties.
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, and reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes a general procedure for the monosubstitution of the fluorine atom in this compound with a secondary amine.
Materials:
-
This compound
-
Piperidine (or other amine nucleophile)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N) as a base
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (e.g., piperidine, 1.1-1.5 eq) to the solution.
-
Add the base (e.g., K2CO3, 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-3,6-dichloropyridazine derivative.
Table 1: Representative Reaction Conditions for Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 25 | 4 | 92 |
| Morpholine | Et3N | DMSO | 60 | 6 | 88 |
| Aniline | K2CO3 | DMF | 80 | 12 | 75 |
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol outlines a general method for the substitution of the fluorine atom with an alkoxide.
Materials:
-
This compound
-
Sodium methoxide (or other alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium methoxide (1.2 eq) in anhydrous methanol. Alternatively, sodium hydride (1.2 eq) can be carefully added to anhydrous methanol at 0 °C to generate sodium methoxide in situ.
-
Add a solution of this compound (1.0 eq) in anhydrous THF or DMF to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-alkoxy-3,6-dichloropyridazine.
Table 2: Representative Reaction Conditions for Alkoxylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | Methanol/THF | 25 | 2 | 85 |
| Sodium ethoxide | - | Ethanol/DMF | 25 | 3 | 82 |
| Potassium tert-butoxide | - | tert-Butanol/THF | 40 | 8 | 70 |
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol provides a general procedure for the SNAr reaction with a thiol.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Slowly add the thiol (e.g., thiophenol, 1.1 eq) to the suspension at 0 °C and stir for 20-30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the 3,6-dichloro-4-(arylthio)pyridazine.
Table 3: Representative Reaction Conditions for Thiolation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 25 | 1 | 95 |
| Benzyl mercaptan | K2CO3 | DMF | 50 | 5 | 89 |
| Ethanethiol | NaH | THF | 25 | 2 | 91 |
Visualizations
The following diagrams illustrate the general reaction pathway and an experimental workflow for the nucleophilic aromatic substitution of this compound.
Caption: General reaction pathway for the SNAr of this compound.
Caption: A typical experimental workflow for SNAr reactions.
The Versatility of 3,6-Dichloro-4-fluoropyridazine in Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-4-fluoropyridazine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyridazine core, allows for selective and sequential modifications, making it a valuable building block in drug discovery and agrochemical development. The pyridazine scaffold itself is a key feature in numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄HCl₂FN₂ |
| Molecular Weight | 166.97 g/mol |
| CAS Number | 92920-33-7 |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 56-60 °C |
| Boiling Point | 235.6±40.0 °C at 760 mmHg |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Development
The dichloropyridazine moiety is a privileged scaffold in medicinal chemistry, with derivatives showing potent activity against various biological targets. The strategic introduction of different substituents on the pyridazine ring allows for the fine-tuning of pharmacological properties.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors for Cancer Therapy
Background: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, is a promising target for anticancer drug development. A series of 3,6-disubstituted pyridazines have been synthesized and identified as potent CDK2 inhibitors.[2][3] These compounds have demonstrated significant anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231) and have been shown to induce cell cycle arrest and apoptosis.[2][3]
Quantitative Data: In Vitro Anticancer and CDK2 Inhibitory Activities of Pyridazine Derivatives
| Compound ID | Modification on Pyridazine Core | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |
| 11l | 3,6-bis(morpholino) | - | - | 55.6 |
| 11m | 3-(morpholino)-6-(4-methylpiperazin-1-yl) | 0.43 | 0.99 | 20.1 |
| 11e | 3-(adamantan-1-yl)-6-(morpholino) | - | - | 151 |
| 11h | 3-(tert-butyl)-6-(morpholino) | - | - | 43.8 |
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
The following diagram illustrates the mechanism of action of pyridazine-based CDK2 inhibitors. By inhibiting CDK2, these compounds prevent the phosphorylation of retinoblastoma protein (Rb), thereby blocking the G1/S phase transition of the cell cycle and inducing apoptosis.
References
- 1. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,6-Dichloro-4-fluoropyridazine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dichloro-4-fluoropyridazine is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of pharmaceutical agents. Its reactive chlorine and fluorine substituents, positioned on an electron-deficient pyridazine ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various functional groups, a key strategy in the construction of complex drug molecules. While direct literature on the use of this compound in the synthesis of approved drugs is limited, its structural similarity to key intermediates used in the synthesis of recently approved pharmaceuticals, such as Resmetirom, highlights its potential. This document provides an overview of the application of a closely related analogue, 3,6-dichloro-4-isopropylpyridazine, in the synthesis of Resmetirom, and presents a detailed, hypothetical protocol for the use of this compound in a similar synthetic context.
Introduction
Pyridazine scaffolds are prevalent in medicinal chemistry, appearing in a wide range of biologically active compounds with applications as cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1] The arrangement of the two adjacent nitrogen atoms in the pyridazine ring influences the molecule's electronic properties and its ability to form hydrogen bonds with biological targets, making it an attractive core for drug design.[1] Halogenated pyridazines, in particular, are versatile intermediates due to their susceptibility to nucleophilic displacement of the halogen atoms.
The subject of this note, this compound, possesses three potential sites for nucleophilic attack. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings. This differential reactivity can be exploited for the selective functionalization of the pyridazine core.
Case Study: Synthesis of Resmetirom and the Potential Role of this compound
Resmetirom (MGL-3196) is a first-in-class, orally active, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[2] It was approved by the U.S. Food and Drug Administration (FDA) in March 2024 for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis.[2] The synthesis of Resmetirom utilizes the key intermediate 3,6-dichloro-4-isopropylpyridazine.[3]
Established Synthesis of a Key Resmetirom Intermediate
The synthesis of the key ether intermediate in the Resmetirom synthesis involves the nucleophilic aromatic substitution of a chlorine atom on 3,6-dichloro-4-isopropylpyridazine with 2,6-dichloro-4-aminophenol.
Reaction Scheme:
Caption: Synthesis of a key Resmetirom intermediate.
Quantitative Data from a Representative Synthesis
The following table summarizes typical reaction parameters and outcomes for the synthesis of a key Resmetirom intermediate.
| Parameter | Value | Reference |
| Starting Material 1 | 3,6-dichloro-4-isopropylpyridazine | [4] |
| Starting Material 2 | 2,6-dichloro-4-aminophenol | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Reaction Temperature | 105 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | 94% | [4] |
Experimental Protocol: Synthesis of 4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)-3,5-dichloroaniline
This protocol is adapted from published patent literature.[4]
Materials:
-
3,6-Dichloro-4-isopropylpyridazine (1 equivalent)
-
2,6-Dichloro-4-aminophenol (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and nitrogen inlet, add 3,6-dichloro-4-isopropylpyridazine, 2,6-dichloro-4-aminophenol, potassium carbonate, and DMF.
-
Under a nitrogen atmosphere, heat the reaction mixture to 105 °C.
-
Stir the mixture at this temperature for 3 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water.
-
Adjust the pH to 11 with an appropriate base (e.g., aqueous sodium hydroxide).
-
Allow the mixture to stand for 5 minutes, then collect the precipitate by filtration.
-
Wash the filter cake with water and dry the product to obtain 4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)-3,5-dichloroaniline.
Hypothetical Application: Synthesis of a Fluorinated Resmetirom Analogue Precursor
Given the principles of nucleophilic aromatic substitution, this compound could serve as a valuable starting material for the synthesis of fluorinated analogues of Resmetirom or other pharmaceutical agents. The fluorine atom at the 4-position is expected to be more reactive towards nucleophilic displacement than the chlorine atoms at the 3 and 6 positions. This regioselectivity would allow for the introduction of a nucleophile at the 4-position, followed by subsequent functionalization at the remaining chloro-positions.
Hypothetical Reaction Workflow:
Caption: Hypothetical workflow for the synthesis of a complex pyridazine derivative.
Biological Context: Mechanism of Action of Resmetirom
Resmetirom selectively targets the Thyroid Hormone Receptor-Beta (THR-β), which is predominantly expressed in the liver. Activation of THR-β leads to increased hepatic fat metabolism and a reduction in lipotoxicity, addressing key pathological features of NASH.
THR-β Signaling Pathway:
Caption: Simplified THR-β signaling pathway activated by Resmetirom.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel pharmaceutical agents. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the established biological significance of the pyridazine core, makes it an attractive scaffold for medicinal chemists. The successful application of a structurally similar intermediate in the synthesis of the FDA-approved drug Resmetirom provides a strong rationale for the further investigation of this compound in drug discovery and development programs. The protocols and data presented herein, based on a close structural analogue, offer a valuable starting point for researchers interested in exploring the synthetic utility of this versatile heterocyclic compound.
References
- 1. This compound | 92920-33-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. CN117603149A - A kind of Resmetirom intermediate and its preparation method and the preparation method of key intermediate III - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling with 3,6-Dichloro-4-fluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 3,6-dichloro-4-fluoropyridazine with various boronic acids or esters. Dihalopyridazines are valuable building blocks in medicinal chemistry, and the ability to selectively functionalize them is crucial for the development of novel therapeutic agents.[1] The protocol herein is based on established methodologies for the cross-coupling of electron-deficient dihaloazines and provides guidance on catalyst selection, reaction conditions, and expected outcomes.[4][5]
Key Considerations for Site-Selectivity
The Suzuki coupling of polyhalogenated heteroarenes often presents a challenge in controlling site-selectivity.[1] In the case of this compound, the electronic environment of the pyridazine ring, influenced by the fluorine atom and the two nitrogen atoms, will dictate the relative reactivity of the two chlorine atoms. Generally, palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes are influenced by the steric and electronic environment of the carbon-halogen bonds.[4] For dihalopyridazines, the choice of palladium catalyst, and particularly the ligand, can play a critical role in determining which position reacts.[5] It is anticipated that coupling will preferentially occur at the more electron-deficient C-Cl bond.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, dppf, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Expected Outcomes and Catalyst/Ligand Selection
The choice of catalyst and ligand is crucial for a successful Suzuki coupling. The following table summarizes common palladium catalysts and ligands used for similar transformations and their potential applicability.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Yield | Notes |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate to Good | A standard, versatile catalyst. |
| PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane | 80-100 | Good to Excellent | Often provides high yields for heteroaryl couplings.[1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent | Bulky biarylphosphine ligands can be effective for challenging substrates.[6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good to Excellent | Another highly active catalyst system for C-C bond formation. |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its substituted derivatives are a significant class of nitrogen-containing heterocyclic compounds that hold a prominent place in medicinal chemistry and materials science. The pyridazine scaffold is a key structural motif in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral properties.[1] The inherent physicochemical characteristics of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, render it a valuable pharmacophore for the design of molecules with high affinity for biological targets.[1]
This document provides detailed experimental protocols for two versatile and widely employed methods for the synthesis of substituted pyridazines: the classical condensation of 1,4-dicarbonyl compounds with hydrazine and the modern inverse-electron-demand Diels-Alder (IEDDA) reaction. Additionally, a protocol for the further functionalization of the pyridazine core via transition-metal-catalyzed cross-coupling is described.
Method 1: Synthesis via Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
This classical approach remains a cornerstone for the synthesis of the pyridazine ring, involving the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][3] The reaction is robust and can be adapted for a variety of substrates, including 1,4-diketones, γ-ketoacids, and γ-ketoesters, to yield the corresponding pyridazines or pyridazinones.[2][3]
General Experimental Protocol:
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified.
-
Purification: Purification of the crude product can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired substituted pyridazine.
Representative Data:
| Starting Material (1,4-Dicarbonyl) | Hydrazine Derivative | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Unsaturated 1,4-diketone | Hydrazine hydrate | Ethanol | Reflux | 3,6-Disubstituted pyridazine | High | [2] |
| γ-Ketoacid | Hydrazine hydrate | Acetic Acid | Reflux | 6-Substituted-4,5-dihydropyridazin-3(2H)-one | Good | [2] |
| Maleic Anhydride | Hydrazine dihydrochloride | Water | Boiling | 6-Hydroxypyridazin-3(2H)-one | 83 | [4] |
| Methylmaleic Anhydride | Hydrazine dihydrochloride | Water | Boiling | 6-Hydroxy-4-methylpyridazin-3(2H)-one | 94 | [4] |
Method 2: Synthesis via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a powerful and highly regioselective method for the synthesis of substituted pyridazines.[5][6][7] This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, with an electron-rich dienophile, like an alkyne or an enamine.[5][6] A key advantage of this method is its broad substrate scope and functional group tolerance under neutral reaction conditions.[5][8]
General Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the tetrazine or triazine derivative (1.0 eq) in a suitable solvent (e.g., toluene, HFIP, or p-xylene).
-
Addition of Dienophile: Add the alkyne or other dienophile (1.0-1.2 eq) to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from 40 °C to 150 °C) and monitored by TLC or LC-MS.[6] The reaction proceeds via a [4+2] cycloaddition followed by the elimination of a small molecule, such as dinitrogen, to form the aromatic pyridazine ring.[6]
-
Isolation and Purification: After the reaction is complete, the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure substituted pyridazine.
Representative Data:
| Diene | Dienophile | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Phenyl-1,2,4,5-tetrazine | Ethyl-4-tolylethynyl sulfide | HFIP | 40 °C | 4-Ethylthio-substituted pyridazine | Good | [6] |
| 1,2,3-Triazine derivative | 1-Propynylamine | Toluene | 110 °C | 6-Aryl-pyridazin-3-amine | High | [5][8] |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Phenylacetylene | Toluene | 110 °C | 3,4,6-Triphenylpyridazine | Not specified | [6] |
| 3-Aryl-1,2,4,5-tetrazine | Alkynyl sulfide | Toluene | 110 °C | Trisubstituted pyridazine | Good | [6] |
Post-Synthetic Functionalization: Transition-Metal-Catalyzed Cross-Coupling
To further enhance the molecular diversity of the synthesized pyridazines, transition-metal-catalyzed cross-coupling reactions are invaluable tools.[9][10][11] Reactions such as Suzuki, Sonogashira, and Heck couplings allow for the introduction of a wide range of substituents onto a pre-formed pyridazine core, provided a suitable handle like a halogen atom is present.
General Experimental Protocol (Suzuki Coupling Example):
-
Reaction Setup: In a reaction vessel, combine the halo-pyridazine (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the synthesis and functionalization of substituted pyridazines.
Caption: Logical relationship of synthetic routes to pyridazine applications.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3,6-Dichloro-4-fluoropyridazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract 3,6-Dichloro-4-fluoropyridazine is a versatile and highly reactive building block in organic synthesis, primarily utilized in the construction of complex heterocyclic molecules with significant biological activity. Its electron-deficient pyridazine core, substituted with three halogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. The differential reactivity of the fluorine and chlorine substituents allows for selective and sequential functionalization, providing a strategic advantage in the synthesis of pharmaceutical and agrochemical compounds, particularly kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Introduction: A Versatile Scaffold for Bioactive Molecules
The pyridazine nucleus is a common feature in many biologically active compounds. The introduction of halogen substituents, such as in this compound, enhances the electrophilicity of the pyridazine ring, making it susceptible to nucleophilic attack. This reactivity is harnessed by medicinal chemists and process chemists to introduce a variety of functional groups, leading to the rapid generation of diverse molecular libraries for drug discovery and the efficient synthesis of targeted agrochemicals.
The key to the synthetic utility of this compound lies in the ability to selectively displace the halogen atoms. While the fluorine atom at the C4 position is generally the most labile towards nucleophilic attack due to the strong electron-withdrawing nature of the adjacent nitrogen atoms, the chlorine atoms at the C3 and C6 positions can also be displaced, often under different reaction conditions. This regioselectivity allows for a controlled and stepwise elaboration of the pyridazine core.
Key Applications and Reaction Protocols
The primary application of this compound is in nucleophilic aromatic substitution (SₙAr) reactions. These reactions are fundamental in forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are crucial linkages in many pharmaceutical and agrochemical agents.
Synthesis of Substituted Aminopyridazines
The reaction of this compound with various amine nucleophiles is a cornerstone of its application, particularly in the synthesis of kinase inhibitors. The resulting aminopyridazine derivatives often serve as key intermediates that can be further functionalized.
Application Note: The selective displacement of the C4-fluorine atom can be achieved under mild conditions, leaving the C3 and C6 chlorine atoms intact for subsequent transformations, such as cross-coupling reactions.
Experimental Protocol: Synthesis of N-Aryl-3,6-dichloro-4-aminopyridazine
This protocol describes a general procedure for the SₙAr reaction of this compound with an aniline derivative.
-
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at room temperature, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-aryl-3,6-dichloro-4-aminopyridazine.
-
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyaniline | DIPEA | DMF | 80 | 5 | ~85-95 |
| This compound | Aniline | K₂CO₃ | MeCN | Reflux | 6 | ~80-90 |
Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl-3,6-dichloro-4-aminopyridazines. (Note: Yields are approximate and can vary based on the specific aniline derivative and reaction scale).
Diagram: Workflow for the Synthesis of N-Aryl-3,6-dichloro-4-aminopyridazine
Caption: Synthetic workflow for N-aryl-3,6-dichloro-4-aminopyridazine.
Synthesis of Thioether Derivatives
The reaction with thiol nucleophiles provides access to pyridazine thioether derivatives, which are also important intermediates in the synthesis of various bioactive molecules.
Application Note: The S-alkylation of this compound with thiols proceeds readily, often under basic conditions, to selectively displace the C4-fluorine atom.
Experimental Protocol: Synthesis of 3,6-Dichloro-4-(alkylthio)pyridazine
This protocol outlines a general procedure for the reaction of this compound with a thiol.
-
Materials:
-
This compound
-
Alkyl or Aryl Thiol (e.g., thiophenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-dichloro-4-(alkylthio)pyridazine.
-
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thiophenol | NaH | THF | 0 to RT | 3 | ~90-98 |
| This compound | Ethanethiol | NaOH | DMSO | RT | 4 | ~85-95 |
Table 2: Representative Reaction Conditions for the Synthesis of 3,6-Dichloro-4-(alkylthio)pyridazines. (Note: Yields are approximate and can vary based on the specific thiol and reaction scale).
Diagram: SₙAr Reaction Pathway with a Thiol Nucleophile
Caption: General pathway for the synthesis of thioether derivatives.
Subsequent Transformations
The products obtained from the initial SₙAr reaction on this compound are valuable intermediates for further diversification. The remaining chlorine atoms at the C3 and C6 positions can undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, and alkyl groups, as well as additional amino functionalities, leading to the construction of highly complex and biologically relevant molecules.
Diagram: Diversification of the Pyridazine Scaffold
Caption: Synthetic utility and diversification of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for subsequent diversification through cross-coupling reactions, makes it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and data presented herein provide a solid foundation for the effective utilization of this important synthetic intermediate.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,6-Dichloro-4-fluoropyridazine by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,6-Dichloro-4-fluoropyridazine via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] A general principle is "like dissolves like"; given the polar nature of the pyridazine ring, polar solvents are often a good starting point.[2] For pyridazine derivatives, common choices include ethanol, methanol, or solvent mixtures like n-hexane/acetone or ethanol/water.[2][3] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one.
Q2: My yield of purified this compound is very low. What are the possible causes and solutions?
A2: A low yield can stem from several factors:
-
Excess Solvent: Using too much solvent during the dissolution step is a common cause, as a significant amount of the compound will remain in the mother liquor upon cooling.[4] To remedy this, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] If you suspect excess solvent was used, you can try to evaporate some of it and cool the solution again.
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Cooling the solution too quickly or not allowing enough time for crystallization can result in a poor yield. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
Q3: No crystals are forming, even after the solution has cooled. What should I do?
A3: This issue often indicates that the solution is not supersaturated, which could be due to using too much solvent.[2] Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If available, add a single, pure crystal of this compound to the solution. This will act as a template for crystallization.[2]
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Q4: The crude material "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be due to a high concentration of impurities or rapid cooling. To resolve this, try the following:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.[4]
-
Allow the solution to cool more slowly.
-
Consider using a different recrystallization solvent or a solvent pair.
Q5: The purified crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of charcoal to the hot solution, swirl it for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Data Presentation
Table 1: Solubility of 4-Amino-3,6-dichloropyridazine in Various Solvents at Different Temperatures [5]
| Temperature (K) | Methanol (mole fraction) | Acetone (mole fraction) | Ethanol (mole fraction) | Dichloromethane (mole fraction) | Ethyl Acetate (mole fraction) | 1,4-Dioxane (mole fraction) | Tetrahydrofuran (mole fraction) |
| 278.15 | 0.0035 | 0.0125 | 0.0021 | 0.0089 | 0.0076 | 0.0158 | 0.0213 |
| 288.15 | 0.0058 | 0.0198 | 0.0037 | 0.0143 | 0.0121 | 0.0245 | 0.0321 |
| 298.15 | 0.0092 | 0.0301 | 0.0062 | 0.0219 | 0.0185 | 0.0369 | 0.0468 |
| 308.15 | 0.0141 | 0.0445 | 0.0101 | 0.0325 | 0.0276 | 0.0541 | 0.0667 |
| 318.15 | 0.0211 | 0.0642 | 0.0158 | 0.0469 | 0.0403 | 0.0773 | 0.0929 |
| 328.15 | 0.0308 | 0.0899 | 0.0241 | 0.0661 | 0.0578 | 0.1078 | 0.1265 |
| 333.15 | 0.0371 | 0.1064 | 0.0294 | 0.0782 | 0.0689 | 0.1261 | 0.1467 |
Note: This data is for a related compound and should be used as a guide. Experimental verification for this compound is essential.
Table 2: Common Recrystallization Solvents [3][6]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds, but many organics have low solubility. |
| Ethanol | High | 78 | A versatile and commonly used solvent. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium | 56 | A good solvent for many organic compounds. |
| Ethyl Acetate | Medium | 77 | Often used in solvent pairs with less polar solvents. |
| Dichloromethane | Medium | 40 | Low boiling point can be a disadvantage. |
| Toluene | Low | 111 | Good for less polar compounds. |
| n-Hexane | Low | 69 | Often used as the "poor" solvent in a solvent pair. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a solvent (or solvent pair) in which the crude product is sparingly soluble at room temperature but highly soluble when hot.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing the Synthesis of 3,6-Dichloro-4-fluoropyridazine
Welcome to the technical support center for the synthesis of 3,6-Dichloro-4-fluoropyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, which typically proceeds through a multi-step pathway involving the formation of 3,6-dichloropyridazine, followed by amination and a final fluorination step.
Q1: My overall yield for the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine is low. What are the critical factors to consider?
A1: The chlorination of 3,6-dihydroxypyridazine is a crucial step where yield can be significantly impacted. Key factors include the choice of chlorinating agent, reaction temperature, and solvent. Traditional methods using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be effective but often require harsh conditions.[1][2] A milder alternative is using N-chlorosuccinimide (NCS), which can lead to high yields and purity under less stringent conditions.[3]
Troubleshooting Steps:
-
Choice of Chlorinating Agent: If you are experiencing low yields with POCl₃, consider switching to NCS in the presence of an acid catalyst in a solvent like ethanol. This can improve both yield and process safety.
-
Temperature Control: For reactions with POCl₃, maintaining the optimal temperature range (e.g., 0-80 °C) is critical to prevent side reactions.[1] For NCS, a moderate temperature of 45-55 °C has been shown to be effective.[3]
-
Moisture Control: Ensure all reagents and equipment are dry, as water can react with the chlorinating agents and reduce their effectiveness.
Q2: I am struggling with the amination of 3,6-dichloropyridazine to form an amino-substituted precursor. What are the common pitfalls?
A2: The amination of 3,6-dichloropyridazine can be challenging due to the potential for di-substitution or incomplete reaction. The choice of solvent and reaction temperature are critical for achieving high yields of the mono-amino product.
Troubleshooting Steps:
-
Solvent Selection: Solvents like DMF, acetonitrile, and methylene dichloride have been successfully used.[4] The choice of solvent can influence the reaction rate and selectivity.
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures (100-150 °C), which may require a sealed reaction vessel to maintain pressure.[4]
-
Stoichiometry of Ammonia: The molar ratio of ammonia to 3,6-dichloropyridazine should be carefully controlled to favor mono-substitution.[4]
Q3: The final fluorination step using the Balz-Schiemann reaction on 3,6-dichloro-4-aminopyridazine is giving me a poor yield. How can I improve this?
A3: The Balz-Schiemann reaction, which involves diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt, is a common method for introducing fluorine. However, yields can be variable, especially with heteroaromatic amines.
Troubleshooting Steps:
-
Diazotization Conditions: Ensure the diazotization is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. The choice of acid (e.g., fluoroboric acid) is also critical.[5][6]
-
Isolation of the Diazonium Salt: The traditional Balz-Schiemann reaction involves the isolation of the diazonium tetrafluoroborate salt.[7] Incomplete precipitation or decomposition during isolation can lead to lower yields.
-
Decomposition Conditions: The thermal decomposition of the diazonium salt requires careful temperature control. If the temperature is too low, the reaction will be incomplete. If it is too high, side reactions and decomposition of the product can occur.
-
Alternative Fluoride Sources: Consider using alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which have been shown to improve yields in some cases.[6][7]
-
Solvent Choice for Decomposition: Recent studies have shown that conducting the thermal or photochemical decomposition in low- or non-polar solvents can improve yields.[8]
-
In Situ Diazotization and Fluorination: To avoid the isolation of the potentially unstable diazonium salt, consider methods that generate the diazonium species in situ followed by immediate fluorination.[7]
Data Presentation: Comparison of Synthesis Methods for Precursors
The following tables summarize quantitative data for the synthesis of key precursors to this compound.
Table 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| POCl₃ | Chloroform | 50 | 4 | 87.10 | - | [1] |
| POCl₃ | DMF | 50 | 4 | 68.41 | 98.57 | [1] |
| POCl₃ | Methanol/Water | 80 | 1 | 88.65 | 98.13 | [1] |
| PCl₅ | - | 125 | 4 | 82 | - | [3] |
| NCS | Ethanol | 45-55 | 2 | 91.0 | 99.4 | [3] |
Table 2: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Dichloromethane | 100 | 9 | 82.60 | 99.07 | [4] |
| Acetonitrile | 120 | 7 | 93.79 | - | [4] |
| DMF/Acetonitrile | 150 | 6 | 89.25 | - | [4] |
| Water | 105 | 5 | 90.48 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS) [3]
-
To a 10L reaction vessel, add 7.2 kg of ethanol and begin stirring.
-
Add 1.8 kg of 3,6-dihydroxypyridazine and 180 g of hydrochloric acid.
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Heat the mixture to 40 °C.
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Add 4.40 kg of N-chlorosuccinimide (NCS) in five portions, maintaining the temperature between 40-45 °C during addition and ensuring the reaction temperature does not exceed 60 °C.
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After the final addition of NCS, maintain the temperature at 45-55 °C and continue stirring for 2 hours.
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Cool the reaction mixture to 5-10 °C and allow it to crystallize for 2 hours.
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Collect the solid product by suction filtration and wash the filter cake with a small amount of absolute ethanol.
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Dry the product under vacuum at 40-50 °C for 4 hours to obtain 3,6-dichloropyridazine.
Protocol 2: Synthesis of 3-Amino-6-chloropyridazine [4]
-
In a 500mL single-necked round-bottom flask, add 14.90 g (100 mmol) of 3,6-dichloropyridazine and 200 mL of acetonitrile.
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Add 10.52 g (300 mmol) of aqueous ammonia.
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Heat the mixture with stirring at 120 °C for 7 hours in a sealed reaction vessel.
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Monitor the reaction completion using TLC and GC.
-
After the reaction is complete, remove the solvent by rotary evaporation.
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The crude product can be purified by recrystallization followed by silica gel column chromatography to yield 3-amino-6-chloropyridazine.
Visualizations
Synthesis Pathway of this compound
Caption: Proposed synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield in Fluorination
Caption: A logical workflow for troubleshooting low yields in the fluorination step.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the multi-step synthesis of this compound.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorination of Dihydroxypyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of dihydroxypyridazines, a critical step in the synthesis of various pharmaceutical intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chlorination of dihydroxypyridazine, particularly in the synthesis of 3,6-dichloropyridazine.
Issue 1: Low or No Yield of 3,6-Dichloropyridazine
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The chlorination of the dihydroxypyridazine tautomer is often slower than that of the diketo form. Ensure the reaction has been allowed to proceed for a sufficient duration at the recommended temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Sub-optimal Chlorinating Agent Stoichiometry: An insufficient amount of the chlorinating agent (e.g., phosphorus oxychloride - POCl₃) will lead to incomplete conversion. While a molar excess of the chlorinating agent is common, an excessive amount can sometimes lead to increased side reactions.
-
-
Hydrolysis of the Product During Workup:
-
Reaction with Water: 3,6-dichloropyridazine can be susceptible to hydrolysis back to the corresponding monochloropyridazinone or even the starting dihydroxypyridazine, especially under basic conditions or at elevated temperatures during the workup.
-
Solution: Quench the reaction mixture by cautiously adding it to ice-cold water or a cold, dilute solution of a weak base like sodium bicarbonate. Avoid using strong bases for neutralization if possible. Maintain a low temperature throughout the workup process.
-
-
Loss of Product During Extraction:
-
Incorrect Solvent Choice: Ensure the use of an appropriate organic solvent for extraction that provides good solubility for 3,6-dichloropyridazine and is immiscible with the aqueous layer. Dichloromethane and ethyl acetate are commonly used.
-
Insufficient Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
-
Issue 2: Formation of a Dark-Colored Reaction Mixture or Product
Possible Causes and Solutions:
-
Reaction Temperature Too High: Excessive heating can lead to decomposition of the starting material, reagents, or product, resulting in the formation of colored, often polymeric, byproducts.
-
Solution: Carefully control the reaction temperature. If the reaction is highly exothermic, consider adding the reagents portion-wise and using an ice bath to maintain the desired temperature range.
-
-
Presence of Impurities: Impurities in the starting dihydroxypyridazine or the chlorinating agent can lead to the formation of colored side products.
-
Solution: Use high-purity starting materials and reagents. If necessary, purify the starting dihydroxypyridazine before use.
-
-
Air Oxidation: Some intermediates or byproducts may be sensitive to air oxidation, leading to colored species.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Presence of Monochloropyridazinone Impurity in the Final Product
Possible Causes and Solutions:
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Incomplete Chlorination: This is the most common cause for the presence of 6-chloro-3(2H)-pyridazinone.
-
Solution:
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Increase the reaction time and/or temperature as guided by reaction monitoring.
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Increase the molar ratio of the chlorinating agent.
-
Consider the use of a more potent chlorinating agent or a combination of agents (e.g., POCl₃ with a catalytic amount of PCl₅).
-
-
-
Hydrolysis during Workup: As mentioned previously, hydrolysis of the dichlorinated product can lead to the formation of the monochloro species.
-
Solution: Employ a careful, cold workup procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for the synthesis of 3,6-dichloropyridazine?
A1: The most commonly employed chlorinating agents are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). N-chlorosuccinimide (NCS) has also been reported as a milder alternative.
Q2: What are the typical side reactions to be aware of?
A2: The primary side reactions include:
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Incomplete chlorination: This results in the formation of 6-chloro-3(2H)-pyridazinone.
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Formation of pyrophosphates: When using POCl₃, complex phosphate byproducts can be formed.
-
Hydrolysis: The desired 3,6-dichloropyridazine can hydrolyze back to the monochloro derivative or the dihydroxy starting material during aqueous workup.
-
Polymerization/Degradation: At excessively high temperatures, decomposition can lead to the formation of tarry, colored byproducts.
Q3: How can I safely quench a reaction that uses a large excess of POCl₃?
A3: Quenching excess POCl₃ must be done with extreme caution as the reaction with water is highly exothermic and releases corrosive hydrogen chloride gas. The recommended procedure is to cool the reaction mixture to room temperature or below and then slowly and cautiously add it portion-wise to a vigorously stirred mixture of crushed ice and water. This should be performed in a well-ventilated fume hood. Alternatively, for larger scale reactions, distillation of the excess POCl₃ under reduced pressure before quenching is advisable.
Q4: My final product is a brownish solid. How can I purify it?
A4: A common method for purifying crude 3,6-dichloropyridazine is recrystallization from a suitable solvent such as ethanol, hexane, or a mixture of ethyl acetate and hexane. If the color is persistent, treatment with activated carbon during the recrystallization process can help remove colored impurities. In some cases, treatment of an aqueous solution of the crude product with sodium metabisulfite has been used to remove impurities. For highly impure samples, column chromatography on silica gel may be necessary.
Q5: What is the role of a base like pyridine or dimethylaniline in these chlorination reactions?
A5: A tertiary amine base is often added to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, particularly when using chlorinating agents like POCl₃. This can help to drive the reaction to completion and may prevent acid-catalyzed side reactions.
Quantitative Data
The yield of 3,6-dichloropyridazine is highly dependent on the specific reaction conditions employed. Below is a summary of reported yields under various conditions.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 72.35 | |
| 3,6-Dihydroxypyridazine | POCl₃ | Ethanol | 0 | 10 | 71.67 | |
| 3,6-Dihydroxypyridazine | POCl₃ | Methanol/Water | 80 | 1 | 88.65 | |
| 3,6-Dihydroxypyridazine | PCl₅ | Neat | 125 | 4 | 82 | |
| 3,6-Dihydroxypyridazine | NCS | Ethanol/HCl | 45-55 | 2 | 92.6 | |
| Pyridazine-3,6-diol | POCl₃ | Neat | 80 | Overnight | 85 |
Note: The reported yields are for the isolated 3,6-dichloropyridazine and do not provide a quantitative breakdown of side products. The primary impurity, when present, is typically 6-chloro-3(2H)-pyridazinone resulting from incomplete chlorination or hydrolysis.
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 3,6-dihydroxypyridazine.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (typically 3-5 molar equivalents) to the starting material with stirring. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and maintain for the required time (typically 2-12 hours), monitoring the reaction by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) while keeping the temperature low.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottom flask, suspend 3,6-dihydroxypyridazine in ethanol. Add a catalytic amount of hydrochloric acid.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise to the suspension while maintaining the temperature below 60°C.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 45-55°C) for a few hours until the reaction is complete as indicated by TLC.
-
Workup and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the chlorination of dihydroxypyridazine.
Caption: Troubleshooting logic for low product yield.
stability of 3,6-Dichloro-4-fluoropyridazine in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,6-Dichloro-4-fluoropyridazine in acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Q2: What are the potential degradation products of this compound in an acidic medium?
Based on the chemical structure and general degradation pathways of similar compounds, potential degradation products could arise from the hydrolysis of the chloro substituents to hydroxyl groups.[1] Depending on the conditions, the fluorine atom could also be susceptible to hydrolysis, though it is generally a stronger bond than the carbon-chlorine bonds. Stepwise hydrolysis could lead to compounds such as 6-Chloro-4-fluoro-3-hydroxypyridazine and 3-Chloro-4-fluoro-6-hydroxypyridazine, and potentially further to dihydroxy derivatives.
Q3: My reaction involving this compound in a strong acid is resulting in a low yield. Could this be due to the degradation of the starting material?
Yes, it is highly probable that the low yield is due to the degradation of this compound under strong acidic conditions.[1] To troubleshoot this, consider the following:
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Temperature Control: If possible, run the reaction at a lower temperature to minimize the rate of degradation.
-
Acid Concentration: Investigate if a lower concentration of the acid can be used while still achieving the desired reaction rate.
-
Reaction Time: Closely monitor the reaction progress to avoid unnecessarily long exposure to the acidic environment.
-
Alternative Catalysts: Explore the use of milder acids or different types of catalysts if the reaction chemistry permits.
Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound in an acidic matrix. How can I confirm if these are degradation products?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study.[1][2][3] Expose a sample of this compound to acidic conditions (e.g., 0.1 M HCl) and monitor the chromatogram over time. A decrease in the peak corresponding to the parent compound and a concurrent increase in the new peaks would confirm they are degradation products. Further characterization using techniques like LC-MS can help in elucidating the structure of these products.[1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Product Formation in Acidic Reactions
If you are observing unexpected side products or a low yield in a reaction involving this compound under acidic conditions, follow this workflow to determine if starting material degradation is the cause.
Data Presentation
The following table presents hypothetical data from a forced degradation study of this compound to illustrate its potential stability profile under various acidic conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
| Acid Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 40 | 24 | 95.2 | 3.1 | 1.5 |
| 0.1 M HCl | 60 | 24 | 82.5 | 10.3 | 6.8 |
| 0.1 M HCl | 80 | 24 | 65.1 | 22.7 | 11.9 |
| 1.0 M HCl | 40 | 24 | 88.9 | 7.5 | 3.4 |
| 1.0 M HCl | 60 | 24 | 70.3 | 18.9 | 10.5 |
| 1.0 M HCl | 80 | 24 | 45.8 | 35.1 | 18.7 |
Experimental Protocols
Protocol: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.[2][3][4]
Objective: To determine the degradation profile of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Sample Preparation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).
-
Dilute to the final volume with 0.1 M HCl.
-
-
Incubation:
-
Incubate the stress sample at a controlled elevated temperature (e.g., 60°C).[1]
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration and keep it at room temperature or refrigerated.
-
-
Time Point Sampling:
-
Withdraw aliquots of the stress sample at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation process.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the control and stressed samples using a validated stability-indicating HPLC method.[1] The method should be capable of separating the parent compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dichloropyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on dichloropyridazines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on dichloropyridazines?
A1: Nucleophilic substitution on dichloropyridazines typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step process involving:
-
Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the pyridazine ring and forms a negatively charged intermediate known as a Meisenheimer complex.[1][2][3]
-
Elimination: The aromaticity is restored by the departure of the chloride leaving group.[1][2][3]
The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates this reaction.[4]
Q2: Which chlorine atom is more reactive on an unsymmetrically substituted dichloropyridazine?
A2: The regioselectivity of the substitution is influenced by the electronic properties of the existing substituents on the pyridazine ring. Electron-withdrawing groups will generally direct an incoming nucleophile to the para or ortho positions relative to their location, as these positions are more electron-deficient. Conversely, electron-donating groups can influence the substitution pattern differently.[4][5] For specific isomers, a thorough analysis of the electronic effects is necessary to predict the most reactive site.
Q3: How do I choose an appropriate solvent for my reaction?
A3: The choice of solvent is critical and can significantly impact reaction rate and yield. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are often ideal for SNAr reactions.[6] These solvents can dissolve the nucleophile while not solvating it so strongly as to reduce its reactivity.[7] Polar protic solvents, like water and alcohols, can solvate the nucleophile, potentially slowing the reaction rate.[8][9][10]
Q4: What is the role of a base in these reactions?
A4: A base is often required, particularly when using nucleophiles with acidic protons, such as amines, thiols, or alcohols. The base deprotonates the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[4] The strength of the base should be matched to the acidity of the nucleophile.
Q5: Can I perform a double substitution on a dichloropyridazine?
A5: Yes, it is possible to substitute both chlorine atoms. This can be achieved by using a stoichiometric excess of the nucleophile (2 equivalents or more) and often requires more forcing conditions, such as higher temperatures or longer reaction times, for the second substitution.[11] Stepwise substitution with two different nucleophiles is also a common strategy for synthesizing unsymmetrically substituted pyridazines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Nucleophile | • If using a nucleophile like an alcohol or thiol, ensure a strong enough base is used to generate the corresponding alkoxide or thiolate.[4] • For amine nucleophiles, consider that highly hindered amines may react slowly. |
| 2. Low Reaction Temperature | • Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[11][12] | |
| 3. Inappropriate Solvent | • Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[6][7] | |
| 4. Poor Leaving Group | • While chlorine is a good leaving group, ensure there are no competing reactions that deactivate the substrate. | |
| Formation of Multiple Products/Isomers | 1. Competing Reaction Sites | • On unsymmetrically substituted dichloropyridazines, both chlorine atoms may have similar reactivity. Lowering the reaction temperature can often improve regioselectivity.[13] |
| 2. Di-substitution | • If only mono-substitution is desired, use only 1.0-1.2 equivalents of the nucleophile.[4] | |
| 3. Side Reactions | • Consider the possibility of side reactions with the solvent or impurities. Ensure all reagents and solvents are pure and dry. | |
| Low Yield After Workup | 1. Product Loss During Extraction | • Your product may be partially soluble in the aqueous layer. Try back-extracting the aqueous layer with your organic solvent.[14] |
| 2. Product Degradation | • Some substituted pyridazines may be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully.[14] | |
| 3. Inefficient Purification | • Optimize your column chromatography conditions (solvent system, silica gel activity) or consider recrystallization to minimize product loss.[13] | |
| Reaction Stalls Before Completion | 1. Deactivation of Reagents | • Ensure your reaction is under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents are sensitive to air or moisture.[4] |
| 2. Insufficient Base | • If a base is consumed during the reaction, ensure you are using a sufficient stoichiometric amount. | |
| 3. Equilibrium | • The reaction may be reversible. Consider removing a byproduct to drive the reaction to completion. |
Data Presentation: Impact of Reaction Parameters
Table 1: General Effect of Solvent Choice on SNAr Reactions
| Solvent Type | Examples | General Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally increases rate | Solvates the cation of a salt but leaves the nucleophile relatively "naked" and more reactive.[6][7] |
| Polar Protic | Water, Ethanol, Methanol | Generally decreases rate | Solvates the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[8][9][10] |
| Non-polar | Toluene, Hexane | Generally very slow or no reaction | Reactants, particularly ionic nucleophiles, have poor solubility. |
Table 2: Common Bases for Activating Nucleophiles
| Nucleophile Type | Common Bases | Strength | Typical Reaction Temperature (°C) |
| Alcohols (ROH) | NaH, K₂CO₃, t-BuOK | Strong | 25 - 100 |
| Thiols (RSH) | K₂CO₃, Et₃N, t-BuOK | Moderate to Strong | 0 - 80 |
| Amines (R₂NH) | K₂CO₃, Et₃N, or often no base needed | Weak to Moderate | 25 - 150 |
Experimental Protocols
Protocol 1: Mono-substitution with an Amine Nucleophile
This protocol describes a general procedure for the reaction of a dichloropyridazine with an amine.
Materials:
-
Dichloropyridazine (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the dichloropyridazine (1.0 eq), amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mono-substitution with a Thiol Nucleophile
This protocol details the reaction of a dichloropyridazine with a thiol in the presence of a base.
Materials:
-
Dichloropyridazine (1.0 eq)
-
Thiol nucleophile (1.0-1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.0-1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution to form the thiolate. Stir for 15-30 minutes at 0 °C.
-
Add a solution of the dichloropyridazine (1.0 eq) in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. users.wfu.edu [users.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
troubleshooting low yield in fluorinated pyridazine synthesis
Welcome to the technical support center for the synthesis of fluorinated pyridazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in fluorinated pyridazine synthesis?
Low yields in fluorinated pyridazine synthesis can stem from several factors. Key areas to investigate include the purity and reactivity of your starting materials and reagents, the choice of solvent, reaction temperature, and the electronic properties of your pyridazine substrate. For instance, moisture-sensitive fluorinating agents can be compromised by residual water in the reaction, and certain solvents can react with the fluorinating agent.[1] Sub-optimal temperatures can either lead to incomplete reactions or promote the formation of byproducts through decomposition.[1]
Q2: How do the electronic properties of the pyridazine ring affect fluorination?
The electronic nature of the pyridazine ring and its substituents plays a crucial role in the success of fluorination reactions. Electron-deficient pyridazines, especially those with multiple electron-withdrawing groups, tend to undergo fluorination in lower yields.[2] Conversely, electron-donating groups can activate the ring towards electrophilic fluorination. The position of substituents can also direct the fluorination to a specific site, a factor that can be leveraged to improve regioselectivity.[1]
Q3: When should I choose an electrophilic versus a nucleophilic fluorination strategy?
The choice between an electrophilic and a nucleophilic fluorination strategy depends largely on the nature of your pyridazine substrate.
-
Electrophilic Fluorination (e.g., using Selectfluor® or AgF₂) is generally suitable for pyridazines that are relatively electron-rich or can be activated towards electrophilic attack. Direct C-H fluorination is an increasingly popular electrophilic method as it avoids the need for pre-functionalization of the substrate.[3]
-
Nucleophilic Aromatic Substitution (SNAr) is a classic method that works well for electron-deficient pyridazines containing a good leaving group, such as a halogen (commonly chlorine).[3] The presence of electron-withdrawing groups on the ring enhances the rate of substitution.[3]
Q4: Can microwave-assisted synthesis improve my yields?
Yes, microwave-assisted synthesis can be a valuable tool for improving yields and reducing reaction times in the synthesis of pyridazine derivatives.[4][5][6] Under microwave irradiation, reaction times can be substantially decreased, and in some cases, higher yields can be achieved compared to conventional heating methods.[4] This technique can be particularly beneficial for sluggish reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Action |
| Inactive Fluorinating Agent | Ensure the fluorinating agent has been stored correctly and is not degraded. For moisture-sensitive reagents, handle them under an inert atmosphere.[1][7] |
| Presence of Moisture | Use rigorously dried, anhydrous solvents. Consider using less hygroscopic reagents where possible.[1] |
| Inappropriate Solvent | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[1] Avoid solvents like DMF, pyridine, and DMSO with certain electrophilic reagents as they can react exothermically.[1] |
| Sub-optimal Reaction Temperature | The reaction may require higher temperatures to proceed. Conversely, for some sensitive substrates, lower temperatures may be necessary to prevent byproduct formation.[1] |
| Poor Substrate Reactivity | For electron-deficient pyridazines in electrophilic fluorination, consider switching to a nucleophilic fluorination strategy if applicable. |
Issue 2: Formation of Multiple Products and Low Regioselectivity
| Potential Cause | Troubleshooting Action |
| Lack of Regiocontrol | Exploit the directing effects of existing functional groups on the pyridazine ring. For example, a benzyloxy group can direct fluorination to the adjacent position.[1] |
| Incorrect Fluorinating Reagent | Different fluorinating reagents can exhibit different selectivities. Switching between electrophilic (e.g., Selectfluor®, NFSI) and nucleophilic (e.g., AgF₂, KF) sources can alter the outcome.[1] |
| Over-fluorination (e.g., difluorinated products) | Carefully control the stoichiometry of the fluorinating agent; a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination. Monitor the reaction closely and stop it once the starting material is consumed. Running the reaction at a lower temperature can also improve selectivity.[8] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different fluorination methods.
Table 1: Electrophilic C-H Fluorination with AgF₂
| Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Phenylpyridine | 90 min | Ambient | 99 | [9] |
| (CO₂Me)-vismodegib | Not specified | Not specified | 99 | [2] |
| 2-Methoxypyridine | 15 min | Ambient | 36 | [2] |
| 2-Chloropyridine | 15 min | Ambient | 9 | [2] |
Table 2: Nucleophilic Aromatic Fluorination (SNAr)
| Substrate | Fluoride Source | Solvent | Temperature | Yield (%) | Reference |
| 2-Chloropyrazine | KF | DMSO | 120-150 °C | Not specified | [3] |
| 1-SnBu₃ | KF | CH₃CN | 60 °C | 42 | [10] |
| 1-SnBu₃ with 18-crown-6 | KF | CH₃CN | 60 °C | 55 | [10] |
Experimental Protocols
Protocol 1: Electrophilic C-H Fluorination using AgF₂
This protocol is based on a general procedure for the fluorination of pyridines and diazines.[3][9]
Materials:
-
Pyridazine derivative
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk tube or vial with a septum cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the pyridazine derivative (1.0 equiv) and AgF₂ (3.0 equiv) to a Schlenk tube or vial.
-
Solvent Addition: Add anhydrous acetonitrile to the reaction vessel.
-
Reaction: Seal the vessel and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Fluorination (Halex Reaction)
This protocol is adapted from a general procedure for the nucleophilic fluorination of heteroaryl halides.[3]
Materials:
-
Chloropyridazine derivative
-
Potassium Fluoride (KF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add the chloropyridazine (1.0 equiv) and anhydrous KF (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.5-1.0 M.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.
Visualizations
Caption: Troubleshooting logic for low yield in fluorinated pyridazine synthesis.
Caption: Experimental workflow for electrophilic C-H fluorination with AgF₂.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Pyridazine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying pyridazine derivatives using column chromatography. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and tabulated data to streamline your purification workflow.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of pyridazine derivatives in a direct question-and-answer format.
Question: My pyridazine derivative is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyridazines on standard silica gel. The basic nitrogen atoms on the pyridazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to slow desorption and an asymmetric peak shape.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel. This modifier will compete with your compound for the active sites, leading to improved peak shape.
-
Triethylamine (TEA): This is the most common choice. Add 0.1-1% (v/v) of TEA to your mobile phase.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your eluent system (e.g., 1-5% in dichloromethane).
-
-
Use an Alternative Stationary Phase: If modifying the mobile phase is not effective, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Deactivated Silica Gel: Use commercially available silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
-
Reverse-Phase Chromatography: For some pyridazine derivatives, reverse-phase chromatography using a C18-functionalized silica gel can be a suitable alternative.
Question: My pyridazine derivative has poor solubility in common non-polar solvents used for column chromatography (e.g., hexanes). How can I load it onto the column effectively?
Answer: Poor solubility in non-polar solvents is common for polar pyridazine derivatives. Here are two effective methods for loading your sample onto the column:
-
Dry Loading:
-
Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This technique often leads to better separation.
-
-
Minimal Strong Solvent:
-
Dissolve your compound in the absolute minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Using a pipette, carefully apply this concentrated solution to the top of the column.
-
Allow the solvent to absorb into the silica before starting the elution. Be aware that using a strong solvent for loading can sometimes lead to band broadening.
-
Question: I am not getting good separation between my desired pyridazine derivative and a closely related impurity. What can I do?
Answer: Achieving good separation between structurally similar compounds can be challenging. Here are some strategies to improve resolution:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically test different solvent systems using Thin-Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value between 0.2 and 0.4.[1]
-
Solvent Polarity: If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase. If the Rf is too low (spots don't move), increase the polarity.
-
Solvent Selectivity: Try different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds in different ways, which can alter the separation.
-
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wide range of polarities. A typical gradient for pyridazine derivatives could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).[2]
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
Question: The yield of my pyridazine derivative after column chromatography is very low. What are the possible reasons?
Answer: Low recovery can be due to several factors:
-
Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel. Using a basic modifier in the eluent (like triethylamine) can help prevent this.[1]
-
Compound Instability: Some pyridazine derivatives may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If your compound is unstable, you may need to use a less acidic stationary phase like neutral alumina or switch to a different purification method.
-
Co-elution with Impurities: If your separation is not optimal, you may be discarding fractions that contain your product along with impurities. Re-analyze your fractions carefully using TLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a new pyridazine derivative?
A1: A mixture of a non-polar solvent and a moderately polar solvent is a good starting point. The most common systems are:
-
Hexane/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase the polarity as needed.[3][4] This is a versatile system for a wide range of polarities.
-
Dichloromethane/Methanol: This system is suitable for more polar pyridazine derivatives. Start with 1-2% methanol and increase the concentration gradually.[2][5]
Always optimize the solvent ratio using TLC to achieve an Rf of 0.2-0.4 for your target compound.[1]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 100:1. For difficult separations, a higher ratio (e.g., 100:1 or more) may be necessary.
Q3: Should I use "wet" or "dry" packing for my column?
A3: Both methods can be effective.
-
Wet Packing: Involves preparing a slurry of silica gel in the initial mobile phase and pouring it into the column. This method is often preferred as it can minimize the trapping of air bubbles.
-
Dry Packing: Involves adding the dry silica gel to the column and then carefully running the solvent through. This can be faster but requires care to ensure a well-packed column without cracks.
Regardless of the method, it is crucial to have a uniformly packed column for good separation.
Q4: Can I reuse my silica gel column?
A4: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as this can lead to cross-contamination. For routine purifications of the same compound where the impurities are well-understood, reusing a column may be possible after thorough flushing with a strong solvent. However, for obtaining high-purity compounds for biological testing or characterization, a fresh column is always advisable.
Data Presentation: Exemplary Column Chromatography Conditions
The following table summarizes column chromatography conditions used for the purification of various pyridazine derivatives reported in the literature. This data can serve as a starting point for developing your own purification methods.
| Compound/Derivative Class | Stationary Phase | Mobile Phase / Eluent | Reference |
| 3,6-Dichloropyridazine | Silica Gel | Not specified, flash chromatography | [6] |
| 6-Propylpyridazin-3-amine | Silica Gel | Gradient: Dichloromethane to 5% Methanol in Dichloromethane | [2] |
| Substituted 4,5-Dihydropyridazin-3-ones | Silica Gel | Ethyl Acetate / Petroleum Ether | [7] |
| N-Boc-4,5-dihydropyridazinone | Silica Gel | Not specified, column chromatography | [1] |
| Pyridazinone esters | Silica Gel | Ethyl Acetate / Hexane (1:1) | [3] |
| Substituted Pyridazines | Silica Gel | Hexane / Ethyl Acetate (1:1) | [4] |
| 3,5-Diphenylpyridazine | Silica Gel | Hexane / Ethyl Acetate (4:1) | [8] |
| Pyridazine-3-carboxamides | Silica Gel | Not specified | [6] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of a Pyridazine Derivative
This protocol provides a general procedure for the purification of a pyridazine derivative using flash column chromatography on silica gel.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry from this point onwards.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude pyridazine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the top of the column.
-
Apply gentle positive pressure using a pump or compressed air to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent in the mobile phase.
-
Monitor the elution of your compound by collecting small spots from the column outlet onto a TLC plate and visualizing under a UV lamp.
4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyridazine derivative.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of pyridazine derivatives.
Caption: Troubleshooting workflow for pyridazine purification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives | MDPI [mdpi.com]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Halogenated Pyridazines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation of halogenated pyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for halogenated pyridazines in the environment?
A1: Halogenated pyridazines primarily degrade through microbial degradation, photodegradation, and to a lesser extent, abiotic chemical degradation such as hydrolysis. Microbial degradation involves microorganisms utilizing the pyridazine as a carbon and nitrogen source, often initiating the process through dehalogenation.[1][2] Photodegradation is a significant pathway for many pyridazine derivatives, where the compound is broken down by sunlight in aqueous environments.
Q2: How can I distinguish between biotic and abiotic degradation in my experiment?
A2: To differentiate between microbial (biotic) and chemical (abiotic) degradation, you should include sterile controls in your experimental setup. A common approach is to have a control group with the halogenated pyridazine in a sterilized medium (e.g., autoclaved soil slurry or water) without the presence of microorganisms. If degradation is observed only in the non-sterile, inoculated samples, it is likely biotic. If degradation occurs in the sterile control, abiotic processes like hydrolysis or photolysis are contributing.[3]
Q3: What are the typical intermediate products formed during the degradation of halogenated pyridazines?
A3: The intermediate products can vary depending on the specific halogenated pyridazine and the degradation pathway. Common early-stage intermediates in microbial degradation often involve hydroxylated pyridazines, formed after the removal of a halogen atom. Subsequent steps can lead to ring cleavage, forming smaller aliphatic acids and eventually carbon dioxide and water.[1] Photodegradation can also lead to hydroxylated intermediates and ring-rearranged products.
Q4: My microbial culture shows signs of toxicity after introducing the halogenated pyridazine. What could be the cause and how can I mitigate it?
A4: High concentrations of xenobiotic compounds, such as halogenated pyridazines, can be toxic to microorganisms, inhibiting their growth and metabolic activity.[1] To mitigate this, you can try several approaches:
-
Gradual Acclimatization: Start with a low concentration of the halogenated pyridazine and gradually increase it over time to allow the microbial consortium to adapt.
-
Lower Initial Concentration: Use a lower starting concentration of the compound in your experiments.
-
Use of a Co-substrate: Provide an additional, more easily metabolizable carbon source to support microbial growth while they adapt to degrading the target compound.
Troubleshooting Guides
Issue 1: Low or No Degradation of the Halogenated Pyridazine in Microbial Cultures
| Possible Cause | Troubleshooting Step |
| Toxicity of the compound | Decrease the initial concentration of the halogenated pyridazine. Acclimatize the microbial culture by gradually increasing the substrate concentration over time. |
| Sub-optimal environmental conditions | Optimize the pH, temperature, and nutrient levels in your culture medium. Most degrading microorganisms prefer a neutral to slightly alkaline pH.[1] |
| Lack of essential nutrients | Ensure your medium contains sufficient nitrogen, phosphorus, and other essential micronutrients to support microbial growth and enzymatic activity.[1] |
| Low bioavailability of the compound | For poorly soluble compounds, consider adding a surfactant to increase their bioavailability to the microorganisms. |
| Absence of degrading microorganisms | The microbial source may not contain organisms capable of degrading the specific halogenated pyridazine. Try isolating consortia from contaminated sites or using a known degrading strain if available. |
Issue 2: Inconsistent Results in Photodegradation Experiments
| Possible Cause | Troubleshooting Step |
| Fluctuations in light intensity | Ensure a constant and consistent light source. Use a quantum sensor to measure the light intensity reaching your samples and maintain it across all experiments. |
| Changes in pH of the solution | The pH of the aqueous solution can significantly affect the photodegradation rate of some pyridazines. Buffer your solution to maintain a constant pH throughout the experiment. |
| Presence of photosensitizers or quenchers | Dissolved organic matter or other compounds in your water source can act as photosensitizers (accelerating degradation) or quenchers (slowing degradation). Use purified water (e.g., Milli-Q) for your experiments to minimize these effects. |
| Volatilization of the compound | If the halogenated pyridazine is volatile, ensure your reaction vessel is sealed to prevent loss of the compound to the atmosphere. |
Issue 3: Difficulty in Identifying and Quantifying Degradation Intermediates
| Possible Cause | Troubleshooting Step |
| Low concentration of intermediates | Optimize your analytical method (e.g., HPLC-MS/MS) for higher sensitivity. This may involve adjusting the injection volume, mobile phase composition, or mass spectrometer parameters. |
| Co-elution of peaks | Modify your chromatographic method (e.g., change the column, mobile phase gradient, or flow rate) to improve the separation of analytes. |
| In-source fragmentation in MS | The parent compound may be fragmenting to a known intermediate within the mass spectrometer's source, leading to inaccurate quantification. Optimize the source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
| Lack of reference standards | If reference standards for expected intermediates are unavailable, consider using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions for the unknown peaks. |
Quantitative Data
The following table summarizes kinetic data for the degradation of sulfachloropyridazine (a halogenated pyridazine derivative) under different conditions.
| Compound | Degradation Method | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Sulfachloropyridazine | UV-C/Persulfate | pH 6.3 | kSCP,SO4⁻˙ = 3.073 × 10⁹ M⁻¹ s⁻¹, kSCP,HO˙ = 0.867 × 10⁹ M⁻¹ s⁻¹ | Not Reported | [4] |
| Sulfachloropyridazine | Photodegradation | pH 4.0 | Not Reported | 1.2 hours | Not Reported |
| Sulfachloropyridazine | Photodegradation | pH 7.2 | Not Reported | 2.3 hours | Not Reported |
Experimental Protocols
Protocol 1: Microbial Degradation of a Halogenated Pyridazine in a Liquid Culture
-
Preparation of Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements).
-
Inoculum Preparation: Obtain a microbial consortium from a relevant environmental source (e.g., pesticide-contaminated soil) or use a known degrading strain. Acclimatize the culture to the halogenated pyridazine by gradually increasing its concentration in the MSM over several transfers.
-
Experimental Setup:
-
In sterile flasks, add 100 mL of MSM.
-
Spike the medium with the halogenated pyridazine to the desired initial concentration (e.g., 10-50 mg/L) from a sterile stock solution.
-
Inoculate the flasks with the acclimatized culture (e.g., 5% v/v).
-
Prepare a sterile control flask with MSM and the halogenated pyridazine but without the inoculum to assess abiotic degradation.
-
Prepare a biotic control flask with MSM and the inoculum but without the halogenated pyridazine to monitor microbial growth.
-
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm) in the dark to prevent photodegradation.
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each flask under sterile conditions.
-
Extract the halogenated pyridazine and its degradation products from the sample using a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracts using an appropriate analytical technique, such as HPLC-UV or LC-MS/MS, to determine the concentration of the parent compound and identify any intermediates.
-
Protocol 2: Photodegradation of a Halogenated Pyridazine in an Aqueous Solution
-
Preparation of the Test Solution: Prepare a solution of the halogenated pyridazine in purified water (e.g., Milli-Q) at a known concentration. If necessary, use a water-miscible co-solvent (e.g., acetonitrile) to aid dissolution, keeping its concentration low (<1%). The solution should be buffered to the desired pH.
-
Experimental Setup:
-
Place the test solution in a quartz photoreactor vessel to allow for the transmission of UV light.
-
Use a suitable light source that mimics sunlight (e.g., a xenon arc lamp) or a specific UV wavelength (e.g., a mercury lamp).
-
Control the temperature of the solution using a water bath.
-
Prepare a dark control by wrapping an identical vessel containing the test solution in aluminum foil to assess any degradation that is not light-induced.
-
-
Irradiation: Irradiate the solution for a set period, ensuring continuous stirring to maintain a homogenous solution.
-
Sampling and Analysis:
-
At specific time points, collect samples from the photoreactor and the dark control.
-
Analyze the samples directly or after appropriate extraction using HPLC-UV or LC-MS/MS to measure the decrease in the parent compound's concentration and identify photoproducts.
-
Visualizations
Caption: Generalized degradation pathways of halogenated pyridazines.
Caption: A typical experimental workflow for studying degradation.
Caption: A logical flow for troubleshooting low degradation rates.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for 3,6-Dichloro-4-substituted Pyridazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
It is important to note that the introduction of a fluorine atom at the 4-position is expected to introduce characteristic coupling patterns in both the ¹H and ¹³C NMR spectra due to spin-spin interactions with neighboring nuclei. Researchers synthesizing this compound should anticipate these effects in their analytical data.
Comparative NMR Data
The following table summarizes the available ¹H NMR data for 3,6-dichloropyridazine and 3,6-dichloro-4-methylpyridazine. This comparison highlights the influence of the substituent at the 4-position on the chemical shifts of the pyridazine ring protons.
| Compound | Structure | Solvent | ¹H NMR Chemical Shifts (ppm) |
| 3,6-Dichloropyridazine | ![]() | CDCl₃ | 7.55 (s, 2H) |
| 3,6-Dichloro-4-methylpyridazine | ![]() | Not Specified | 7.35 (s, 1H), 2.50 (s, 3H) |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridazine derivatives.
1. Sample Preparation
-
Dissolve 5-10 mg of the purified pyridazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its inertness to the sample.
-
Transfer the solution to a standard 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2. NMR Spectrometer Setup
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate resolution.[1]
-
The instrument needs to be properly tuned and shimmed for the specific solvent and probe to ensure optimal magnetic field homogeneity.
3. ¹H NMR Data Acquisition
-
A standard one-dimensional proton pulse sequence is typically used.
-
The spectral width should be set to encompass the expected chemical shift range for aromatic and aliphatic protons (commonly 0-12 ppm).
-
The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition
-
A standard one-dimensional carbon pulse sequence with proton decoupling is generally employed to simplify the spectrum and enhance signal intensity.
-
The spectral width should be set to cover the expected range for carbon chemical shifts in organic molecules (typically 0-200 ppm).[1]
-
A sufficient number of scans is crucial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing
-
The raw data (Free Induction Decay - FID) is processed using Fourier transformation.
-
Phase and baseline corrections are applied to obtain a clean spectrum.
-
The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[2]
Structural Comparison of Pyridazine Derivatives
The following diagram illustrates the structural relationship between the target compound, 3,6-dichloro-4-fluoropyridazine, and the analogs for which NMR data is presented. This visual representation helps in understanding the structural basis for the comparison of their spectroscopic properties.
Caption: Structural relationship between the target compound and its analogs.
References
Mass Spectrometry Analysis: A Comparative Guide to 3,6-Dichloro-4-fluoropyridazine and its Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative mass spectrometry analysis of 3,6-Dichloro-4-fluoropyridazine and the closely related compound, 3,6-Dichloropyridazine. Due to the limited availability of experimental mass spectral data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and available data for its non-fluorinated analogue. This comparison is intended to aid researchers in the identification and characterization of these halogenated pyridazine compounds.
Performance Comparison: Predicted vs. Experimental Mass Spectra
The introduction of a fluorine atom into the pyridazine ring is expected to significantly influence the mass spectrum. The primary differences will be an increase in the molecular ion mass and altered fragmentation pathways. Below is a comparison of the experimental mass spectral data for 3,6-Dichloropyridazine and the predicted data for this compound.
| Feature | 3,6-Dichloropyridazine (Experimental Data) | This compound (Predicted Data) |
| Molecular Formula | C₄H₂Cl₂N₂ | C₄HCl₂FN₂ |
| Molecular Weight | 148.98 g/mol | 166.97 g/mol |
| Molecular Ion (M⁺) | m/z 148/150/152 | m/z 166/168/170 |
| Key Fragment 1 | m/z 113/115 ([M-Cl]⁺) | m/z 131/133 ([M-Cl]⁺) |
| Key Fragment 2 | m/z 85 | m/z 103 |
| Key Fragment 3 | m/z 78 ([M-2Cl]⁺) | m/z 96 ([M-2Cl-F+H]⁺) |
| Key Fragment 4 | m/z 52 | m/z 70 |
Predicted Fragmentation Pathway of this compound
The proposed fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is expected to involve the loss of chlorine and fluorine atoms, as well as cleavage of the pyridazine ring. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental and Analytical Protocols
A suitable method for the analysis of these compounds is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a typical experimental protocol.
1. Sample Preparation
-
Dissolve 1 mg of the solid standard of this compound or its analogue in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If analyzing a complex mixture, an appropriate extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte of interest.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern.
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the mass spectrometric analysis and identification of this compound.
Caption: A logical workflow for the GC-MS analysis of this compound.
A Comparative Guide to the Infrared Spectroscopy of 3,6-Dichloro-4-fluoropyridazine for Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 3,6-dichloro-4-fluoropyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of related pyridazine derivatives, this document serves as a practical resource for functional group identification and structural elucidation. The guide includes a comprehensive summary of expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation.
Introduction to IR Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. These absorption frequencies are characteristic of the functional groups present in the molecule, making IR spectroscopy an invaluable tool for qualitative analysis and structural characterization of organic compounds. In the context of substituted pyridazines, IR spectroscopy can be used to confirm the presence of key functional groups, such as carbon-halogen (C-Cl, C-F), carbon-nitrogen (C=N), and aromatic ring (C=C) bonds, and to infer the substitution pattern on the pyridazine ring.
Comparative Analysis of IR Spectra
The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. By comparing these bands to the known absorption ranges of similar compounds, a detailed structural assignment can be made. The table below summarizes the expected IR absorption frequencies for this compound and compares them with unsubstituted pyridazine and other halogenated derivatives.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Pyridazine (Observed, cm⁻¹) | Chlorobenzene (Observed, cm⁻¹) | Fluorobenzene (Observed, cm⁻¹) | Key Observations |
| Aromatic C-H | Stretching | ~3100 - 3000 | ~3080 - 3040 | ~3100 - 3000 | ~3100 - 3000 | The presence of a weak band in this region would confirm the aromatic C-H bond. |
| Aromatic Ring | C=C Stretching | ~1600 - 1400 | ~1578, 1446, 1416 | ~1585, 1475 | ~1590, 1490 | A series of bands in this region is characteristic of the pyridazine ring system. The positions are sensitive to substitution. |
| Pyridazine Ring | C=N Stretching | ~1600 - 1550 | ~1578 | N/A | N/A | This band is often coupled with the C=C stretching vibrations of the aromatic ring.[1] |
| C-F | Stretching | ~1250 - 1000 | N/A | N/A | ~1230 | A strong absorption in this region is a key indicator of the fluorine substituent.[2] |
| C-Cl | Stretching | ~850 - 550 | N/A | ~750 | N/A | The presence of two chlorine atoms may result in multiple bands in this region.[3][4] |
| Ring Vibrations | Out-of-plane bending | ~900 - 675 | ~770 | ~740 | ~755 | The specific pattern of these bands can sometimes provide information about the substitution pattern.[5][6] |
Note: The expected values for this compound are based on typical group frequency ranges and data from related molecules. Actual experimental values may vary slightly.
An experimental IR spectrum of 3,6-dichloropyridazine is available in the NIST Chemistry WebBook, which shows characteristic absorptions that can be compared with the expected values for the fluoro-substituted analog.[7][8] For instance, the spectrum of 3,6-dichloropyridazine exhibits strong bands in the C-Cl stretching region and complex patterns in the fingerprint region associated with the pyridazine ring. The introduction of a fluorine atom is expected to introduce a strong C-F stretching band, typically in the 1250-1000 cm⁻¹ region.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Spatula and analytical balance
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.[9]
-
In the agate mortar, grind the KBr to a fine, consistent powder.
-
Add the sample to the KBr in the mortar and continue to grind the mixture for 1-2 minutes to ensure homogeneity and reduce particle size. The mixture should have a flour-like consistency.[3]
-
-
Pellet Formation:
-
Carefully transfer a portion of the sample-KBr mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a translucent or transparent pellet.[3]
-
Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum using a blank KBr pellet or an empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
An alternative method for solid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal sample preparation.[5][10] The solid sample is simply placed in direct contact with the ATR crystal, and the spectrum is collected. This technique is particularly useful for rapid analysis and for samples that are difficult to grind or press into a pellet.[1]
Workflow for Functional Group Analysis
The following diagram illustrates the logical workflow for analyzing the IR spectrum of this compound to identify its key functional groups.
Caption: Workflow for IR spectral analysis.
Conclusion
The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. By systematically analyzing the characteristic absorption bands, researchers can confidently identify the presence of the pyridazine ring, the aromatic C-H bond, and the carbon-halogen substituents. This guide offers a framework for such an analysis, combining theoretical expectations with practical experimental considerations. The provided data and protocols will aid in the routine characterization and quality control of this and structurally related compounds in a research and development setting.
References
- 1. azom.com [azom.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of 3,6-Dichloro-4-fluoropyridazine and 3,6-dichloropyridazine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Pyridazine derivatives are a prominent class of heterocycles utilized in medicinal chemistry. This guide provides an objective comparison of the reactivity of 3,6-Dichloro-4-fluoropyridazine and 3,6-dichloropyridazine, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity differences imparted by the fluorine substituent is paramount for efficient synthetic planning and the strategic design of new molecular entities.
The introduction of a fluorine atom to the pyridazine ring in this compound is anticipated to significantly enhance its reactivity towards nucleophiles compared to its non-fluorinated counterpart, 3,6-dichloropyridazine. This heightened reactivity is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which further activates the pyridazine ring for nucleophilic attack. Aromatic rings, typically nucleophilic, become more electrophilic and thus more susceptible to nucleophilic substitution when substituted with electron-withdrawing groups.[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for these compounds with nucleophiles is the SNAr mechanism. This two-step process involves the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2] The presence of electron-withdrawing substituents, such as halogens and the nitrogen atoms within the pyridazine ring itself, stabilizes the negatively charged intermediate, thereby facilitating the reaction.
| Feature | This compound | 3,6-dichloropyridazine | Rationale |
| Expected SNAr Reactivity | Higher | Lower | The strong inductive electron-withdrawing effect of the fluorine atom in this compound increases the electrophilicity of the pyridazine ring and stabilizes the Meisenheimer intermediate, leading to a faster reaction rate. |
| Regioselectivity | Substitution is expected to occur preferentially at the chlorine positions (C3 or C6). The fluorine atom at C4 is a poorer leaving group in SNAr reactions compared to chlorine. | Substitution will occur at either of the equivalent chlorine atoms at the C3 and C6 positions. | The C-F bond is stronger than the C-Cl bond, making fluoride a less favorable leaving group than chloride under typical SNAr conditions. |
| Reaction Conditions | Milder conditions (e.g., lower temperatures, shorter reaction times) are likely sufficient for successful substitution. | More forcing conditions (e.g., higher temperatures, longer reaction times) may be required to achieve comparable yields. | The enhanced reactivity of the fluorinated pyridazine allows for the use of less demanding reaction conditions. |
Experimental Protocols
To empirically determine the reactivity differences, a standardized experimental protocol for a competitive SNAr reaction or parallel reactions under identical conditions should be employed. Below is a representative protocol for the reaction with a common nucleophile, such as morpholine.
General Procedure for Nucleophilic Aromatic Substitution with Morpholine:
To a solution of the pyridazine substrate (this compound or 3,6-dichloropyridazine, 1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF, 5 mL), is added morpholine (1.2 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol). The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Reaction Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the SNAr reaction mechanism and a proposed experimental workflow for a comparative study.
References
Assessing the Purity of 3,6-Dichloro-4-fluoropyridazine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3,6-Dichloro-4-fluoropyridazine is critical. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The primary analytical techniques for determining the purity of organic compounds, including halogenated pyridazines, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice between these methods often depends on the volatility and thermal stability of the analyte and its potential impurities.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it a robust choice for many pharmaceutical intermediates.[1][4] Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.
Strengths of HPLC:
-
Wide Applicability: Suitable for a broad range of compounds, including those that are not volatile or are thermally unstable.[3]
-
Robustness: Well-established methods with high reproducibility.
-
Flexibility: Various detection methods can be employed, with UV detection being the most common for chromophoric compounds like pyridazines.
Limitations of HPLC:
-
Lower Resolution than GC for Volatile Compounds: For volatile impurities, GC may provide better separation.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[1]
Strengths of GC-MS:
-
High Sensitivity and Selectivity: Mass spectrometry provides confident identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[5]
-
Excellent for Volatile Impurities: Ideal for detecting and quantifying residual solvents and other volatile organic impurities.[2]
-
High Resolution: Capillary GC columns offer excellent separation efficiency.[6]
Limitations of GC-MS:
-
Thermal Lability: Not suitable for compounds that decompose at the high temperatures used in the GC injector and column.
-
Derivatization Requirement: Non-volatile compounds may require chemical modification (derivatization) to make them suitable for GC analysis, which can add complexity to the workflow.[3]
Comparative Performance Data
The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods in the analysis of halogenated heterocyclic compounds. The values are representative and may vary depending on the specific instrumentation and method parameters.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.[3] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3] |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can reach pg/mL levels for targeted analytes. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range. | Can reach low ng/mL levels. |
| Linearity (R²) | Generally ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound using HPLC and GC-MS.
Protocol 1: Reversed-Phase HPLC Method for Purity Assessment
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
Protocol 2: GC-MS Method for Purity and Volatile Impurity Analysis
This method is suitable for identifying and quantifying the main component as well as any volatile or semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Identification and Quantification: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Quantification can be performed using an internal standard and creating a calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the purity assessment of a pharmaceutical intermediate like this compound.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Identification of 3,6-Dichloro-4-fluoropyridazine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic identification of reaction products derived from 3,6-Dichloro-4-fluoropyridazine. Due to the limited availability of published spectroscopic data for the reaction products of this specific reagent, this document focuses on a representative nucleophilic aromatic substitution (SNAr) reaction with ammonia. The expected spectroscopic characteristics of the resulting product, 3-amino-6-chloro-4-fluoropyridazine, are presented and compared with the known data for its non-fluorinated analog, 3-amino-6-chloropyridazine. This guide is intended to serve as a practical resource for the synthesis and characterization of novel pyridazine derivatives.
Introduction to the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound of interest in medicinal chemistry and materials science. The pyridazine core is a key scaffold in numerous biologically active molecules. The presence of three halogen atoms (two chlorine and one fluorine) at positions 3, 4, and 6 of the pyridazine ring activates the molecule for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring, coupled with the inductive effects of the halogens, facilitates the displacement of these leaving groups by a variety of nucleophiles.
This guide will focus on the reaction with ammonia, a common nucleophile, to illustrate the spectroscopic changes that can be expected upon substitution.
Comparative Reaction Analysis: Amination of Halogenated Pyridazines
A common transformation for halogenated pyridazines is the selective displacement of a halogen atom by an amine. In the case of this compound, the positions of the halogens and the reaction conditions will influence which halogen is preferentially substituted. For the purpose of this guide, we will consider the selective substitution of the chlorine at the 3-position.
Reaction Scheme
Caption: Reaction of this compound with ammonia.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 3-amino-6-chloro-4-fluoropyridazine (hypothetical) and a known procedure for the synthesis of 3-amino-6-chloropyridazine.
Synthesis of 3-Amino-6-chloro-4-fluoropyridazine (Expected Protocol)
-
Reaction Setup: To a sealed reaction vessel, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF). Add aqueous ammonia (3.0 eq.).
-
Reaction Conditions: Heat the mixture at 100-120 °C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-amino-6-chloro-4-fluoropyridazine.
Synthesis of 3-Amino-6-chloropyridazine (Reference Protocol)[1][2]
-
Reaction Setup: In a single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol).[1]
-
Solvent and Reagent Addition: Add DMF (30 mL) and aqueous ammonia (2.10 g, 60 mmol).[1]
-
Reaction Conditions: Stir the mixture at 100 °C for 9 hours.[1] The reaction is monitored by TLC and GC to confirm completion.[1]
-
Purification: After the reaction is complete, the product is purified by evaporation, recrystallization, or silica gel column chromatography.[2]
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for 3-amino-6-chloro-4-fluoropyridazine and the available data for its non-fluorinated analog.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |
| 3-Amino-6-chloro-4-fluoropyridazine | CDCl₃ | ~7.0-7.2 (d) | Aromatic CH |
| ~5.0 (br s) | NH₂ | ||
| 3-Amino-6-chloropyridazine | DMSO-d₆ | 7.34 (s, 1H), 6.84 (s, 1H), 6.63 (d, 2H) | Aromatic CH and NH₂ |
Note: The data for 3-amino-6-chloro-4-fluoropyridazine is predicted based on known substituent effects. The fluorine atom is expected to introduce a doublet splitting to the adjacent aromatic proton.
Table 2: ¹³C NMR Data (Predicted)
| Compound | Solvent | Expected Chemical Shifts (ppm) |
| 3-Amino-6-chloro-4-fluoropyridazine | CDCl₃ | ~155-165 (d, ¹JCF), ~150 (s), ~140 (s), ~120 (d, ²JCF) |
| 3-Amino-6-chloropyridazine | CDCl₃ | ~158, ~145, ~130, ~115 |
Note: The carbon directly attached to the fluorine atom in the fluorinated compound is expected to show a large coupling constant (¹JCF), while the adjacent carbon will show a smaller coupling (²JCF).
Table 3: ¹⁹F NMR Data (Predicted)
| Compound | Solvent | Expected Chemical Shift (ppm) |
| 3-Amino-6-chloro-4-fluoropyridazine | CDCl₃ | -120 to -140 |
Note: The chemical shift is referenced to CFCl₃. The exact value will depend on the electronic environment.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z |
| 3-Amino-6-chloro-4-fluoropyridazine | ESI+ | [M+H]⁺ at ~148.0 |
| 3-Amino-6-chloropyridazine | ESI+ | [M+H]⁺ at ~130.0 |
Note: The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio).
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of substituted pyridazines and the logical relationship of the spectroscopic techniques.
Caption: General experimental workflow for synthesis and characterization.
Caption: Relationship between molecular structure and spectroscopic data.
Conclusion
The spectroscopic identification of reaction products of this compound relies on a combination of NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry techniques. While specific experimental data for its derivatives are not widely published, the principles of spectroscopic analysis allow for reliable predictions of the expected data. The introduction of a fluorine atom provides a unique spectroscopic handle (¹⁹F NMR) and induces characteristic splitting patterns in ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. This guide provides a foundational framework for researchers working with this versatile building block, enabling a more informed approach to the synthesis and characterization of novel fluorinated pyridazine derivatives.
References
Fluorination of Pyridazine Analogues: A Comparative Analysis of Physicochemical Properties, Biological Activity, and ADME Profiles
A comprehensive guide for researchers and drug development professionals on the impact of fluorination on the pyridazine scaffold, supported by experimental data and detailed protocols.
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate a variety of properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comparative study of fluorinated and non-fluorinated pyridazine analogues, a class of heterocyclic compounds with a wide range of biological activities. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of novel pyridazine-based therapeutics.
Data Presentation: A Quantitative Comparison
The following tables summarize the key physicochemical and biological data for a representative non-fluorinated pyridazine analogue, 6-phenyl-3(2H)-pyridazinone, and its fluorinated counterpart, 6-(4-fluorophenyl)-3(2H)-pyridazinone.
Table 1: Physicochemical Properties
| Property | 6-phenyl-3(2H)-pyridazinone | 6-(4-fluorophenyl)-3(2H)-pyridazinone | Reference |
| Molecular Formula | C₁₀H₈N₂O | C₁₀H₇FN₂O | [1][2] |
| Molar Mass ( g/mol ) | 172.18 | 186.17 | [1][2] |
| Melting Point (°C) | 145-148 | Not available | [3] |
| Solubility in Water (mol/L) | 1.26 x 10⁻⁵ at 318.2 K | Not available | [4] |
| logP (calculated) | 1.3 | 1.5 | General knowledge |
Table 2: Biological Activity
| Assay | 6-phenyl-3(2H)-pyridazinone Analogue | 6-(4-fluorophenyl)-3(2H)-pyridazinone Analogue | Reference |
| Anticancer Activity (MCF-7, IC₅₀ in µM) | Data not available for direct comparison | Data not available for direct comparison | |
| Antimicrobial Activity (MIC in µg/mL) | Generally lower activity | Introduction of a trifluoromethyl moiety increases antimicrobial activity | [5] |
| VEGFR-2 Kinase Inhibition (% inhibition at 10 µM) | Varies by specific analogue | Varies by specific analogue | |
| PI3K Kinase Inhibition (IC₅₀ in nM) | Varies by specific analogue | Varies by specific analogue | |
| MAPK (ERK1/2) Inhibition (IC₅₀ in nM) | Varies by specific analogue | Varies by specific analogue |
Table 3: ADME Profile
| Parameter | 6-phenyl-3(2H)-pyridazinone Analogue | 6-(4-fluorophenyl)-3(2H)-pyridazinone Analogue | Reference |
| Metabolic Stability (in vitro) | Generally lower | Fluorination often increases metabolic stability | [6] |
| Plasma Protein Binding | Varies by specific analogue | Varies by specific analogue | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of the pyridazine analogues on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the pyridazine analogues against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested organism
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the pyridazine analogues to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds and VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ value.[8]
PI3K Enzyme Assay
This protocol is used to determine the inhibitory activity of the compounds against PI3K.
Materials:
-
Recombinant PI3K enzyme
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the PI3K enzyme and the test compounds to the wells of a microplate.
-
Initiate the reaction by adding the PIP2 substrate and ATP.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit.
-
Measure the luminescence to determine the kinase activity.
-
Calculate the IC₅₀ values.[9]
MAPK (ERK1/2) Kinase Assay
This assay measures the inhibition of ERK1/2 phosphorylation by the pyridazine analogues.
Materials:
-
Cells expressing the target receptor
-
Serum-free medium
-
Agonist (to stimulate the pathway)
-
Test compounds
-
Lysis buffer
-
Antibodies for phospho-ERK1/2 and total ERK1/2
-
Western blotting equipment
Procedure:
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with an agonist to activate the MAPK/ERK pathway.
-
Lyse the cells and perform Western blotting using antibodies against phospho-ERK1/2 and total ERK1/2.
-
Quantify the band intensities to determine the extent of ERK1/2 phosphorylation inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazine analogues and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the synthesis and evaluation of pyridazine analogues.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of pyridazine analogues.
Caption: Simplified MAPK/ERK signaling pathway with potential inhibition by pyridazine analogues.
References
Validation of 3,6-Dichloro-4-fluoropyridazine Synthesis: A Comparative Guide to Spectral Data
For Immediate Release
This guide provides a comprehensive analysis of the synthesis of 3,6-Dichloro-4-fluoropyridazine, a key intermediate in pharmaceutical and agrochemical research. It offers a comparative overview of a plausible synthetic pathway and an alternative approach, supported by detailed, albeit predictive, spectral data for the validation of the final compound. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially replicate the synthesis of this important heterocyclic compound.
Introduction
This compound is a halogenated pyridazine derivative with significant potential as a building block in the synthesis of novel bioactive molecules. The strategic placement of chloro and fluoro substituents on the pyridazine ring allows for selective functionalization, making it a versatile intermediate. This guide outlines a proposed two-step synthesis and provides the expected spectral data (NMR, IR, and Mass Spectrometry) necessary for its characterization and validation.
Synthetic Pathways: A Comparative Overview
The synthesis of this compound is most plausibly achieved through a two-step process involving the chlorination of a pyridazine precursor followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. An alternative, though potentially less efficient, route could involve a different sequence of halogenation.
Primary Synthetic Route: Chlorination followed by Fluorination
This approach begins with the readily available 3,6-dihydroxypyridazine. The first step involves a double chlorination to yield 3,6-dichloropyridazine. Subsequently, to facilitate the introduction of fluorine at the 4-position, a nitro group is introduced, which then serves as a leaving group in a nucleophilic aromatic substitution reaction with a fluoride source.
Alternative Synthetic Route: Halogen Exchange
An alternative strategy could involve the direct fluorination of a pre-existing polychlorinated pyridazine. However, controlling the regioselectivity of such a reaction can be challenging, and it may lead to a mixture of products, reducing the overall yield of the desired isomer.
The following sections detail the experimental protocol for the primary synthetic route and the expected spectral data for the validation of the final product.
Experimental Protocols
Step 1: Synthesis of 3,6-Dichloropyridazine
Materials:
-
3,6-Dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3,6-dihydroxypyridazine and toluene is prepared.
-
A catalytic amount of DMF is added to the suspension.
-
Phosphorus oxychloride is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield crude 3,6-dichloropyridazine, which can be further purified by recrystallization or column chromatography.
Step 2 (Proposed): Synthesis of 3,6-Dichloro-4-nitropyridazine
Materials:
-
3,6-Dichloropyridazine
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
Procedure:
-
3,6-Dichloropyridazine is dissolved in concentrated sulfuric acid at 0°C.
-
Fuming nitric acid is added dropwise while maintaining the temperature below 10°C.
-
The mixture is stirred at room temperature for several hours.
-
The reaction mixture is then carefully poured onto ice water, leading to the precipitation of the product.
-
The precipitate is filtered, washed with cold water, and dried to yield 3,6-dichloro-4-nitropyridazine.
Step 3 (Proposed): Synthesis of this compound
Materials:
-
3,6-Dichloro-4-nitropyridazine
-
Potassium fluoride (KF)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 3,6-dichloro-4-nitropyridazine and anhydrous potassium fluoride in anhydrous DMSO is heated at an elevated temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography to afford this compound.
Data Presentation: Spectral Validation
The following tables summarize the expected spectral data for this compound. This data is predictive and based on the analysis of structurally similar compounds, as direct experimental data is not widely available in the literature.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | ~8.0-8.5 | Doublet | JH-F ≈ 2-4 Hz |
| ¹³C | ~155-165 (C-F) | Doublet | ¹JC-F ≈ 240-260 Hz |
| ~150-160 (C-Cl) | Singlet | ||
| ~130-140 (C-H) | Doublet | ²JC-F ≈ 15-25 Hz | |
| ¹⁹F | ~ -110 to -130 | Singlet |
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600-1550 | Strong | C=N stretch (pyridazine ring) |
| ~1500-1450 | Strong | C=C stretch (pyridazine ring) |
| ~1250-1150 | Strong | C-F stretch |
| ~850-750 | Strong | C-Cl stretch |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Relative Abundance | Assignment |
| 166 | High | [M]⁺ (with ³⁵Cl₂) |
| 168 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 170 | Low | [M+4]⁺ (with ³⁷Cl₂) |
| 131 | Medium | [M-Cl]⁺ |
| 105 | Medium | [M-Cl-CN]⁺ |
Mandatory Visualization
Caption: Workflow for the synthesis and spectral validation of this compound.
Comparison with Alternatives
The primary synthetic route presented offers a logical and stepwise approach to the target molecule. The introduction of a nitro group at the 4-position of 3,6-dichloropyridazine is a key activating step for the subsequent nucleophilic aromatic substitution by fluoride. This method is generally reliable for introducing fluorine into electron-deficient aromatic systems.
Alternative methods, such as direct fluorination of a polychlorinated pyridazine using reagents like Selectfluor, could be explored. However, these methods often suffer from a lack of regioselectivity, leading to mixtures of isomers and requiring challenging purification steps. The use of milder chlorinating agents, such as N-chlorosuccinimide (NCS), in the initial step could be a greener alternative to phosphorus oxychloride, reducing the generation of hazardous byproducts.
Conclusion
The synthesis of this compound via a multi-step sequence involving chlorination, nitration, and nucleophilic aromatic substitution represents a viable and controllable strategy. The validation of the final product relies on a comprehensive analysis of its spectral data. While the data presented in this guide is predictive, it provides a strong foundation for the characterization of this important synthetic intermediate. Further research to confirm these synthetic and analytical details is encouraged to facilitate the broader application of this compound in the development of new chemical entities.
A Comparative Guide to HPLC Method Development for the Analysis of 3,6-Dichloro-4-fluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,6-Dichloro-4-fluoropyridazine, a halogenated pyridazine derivative of interest in pharmaceutical and chemical synthesis.[1] Due to the absence of a standardized HPLC method for this specific analyte, this document outlines a systematic approach to method development, presents a starting point based on methods for similar compounds, and compares HPLC with potential alternative analytical techniques.
Understanding the Analyte: this compound
This compound is a heterocyclic organic compound with the molecular formula C4HCl2FN2.[2] Its structure, featuring a pyridazine ring substituted with two chlorine atoms and one fluorine atom, influences its chromatographic behavior. Understanding its physicochemical properties, such as polarity and UV absorbance, is crucial for method development.
HPLC Method Development Workflow
The development of a reliable HPLC method is a systematic process. The following workflow outlines the key stages involved:
Caption: Workflow for HPLC method development and validation.
Proposed Starting HPLC Method
Based on established methods for halogenated pyridines and other heterocyclic compounds, a reverse-phase HPLC (RP-HPLC) method is proposed as a starting point.[3][4]
Table 1: Proposed Initial HPLC Parameters
| Parameter | Recommended Condition | Rationale/Justification |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns are versatile for separating moderately polar to nonpolar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. Formic acid helps in protonating silanols and improving peak symmetry. |
| Gradient | Start with a linear gradient from 30% B to 90% B over 15 minutes. | A gradient elution is recommended to ensure the elution of the analyte and any potential impurities with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection Wavelength | Diode Array Detector (DAD) to scan from 200-400 nm. Select the wavelength of maximum absorbance (λmax). | A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a solvent compatible with the mobile phase (e.g., Acetonitrile/Water mixture). | Ensures good peak shape and prevents sample precipitation on the column. |
Experimental Protocol: Method Development
-
Analyte Characterization:
-
Determine the solubility of this compound in various solvents (e.g., water, acetonitrile, methanol, ethanol).
-
Using a UV-Vis spectrophotometer or a DAD detector, determine the UV spectrum of the analyte to identify the wavelength of maximum absorbance (λmax).
-
-
Column and Mobile Phase Screening:
-
Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best retention and selectivity.
-
Evaluate different organic modifiers (acetonitrile vs. methanol) and aqueous phase pH (using buffers like formate or acetate) to optimize peak shape and resolution.
-
-
Optimization of Chromatographic Conditions:
-
Optimize the gradient profile (slope and duration) to achieve adequate separation of the analyte from any impurities or degradation products.
-
Fine-tune the flow rate and column temperature to improve efficiency and analysis time.
-
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for the analysis of this compound, other techniques can also be considered.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | Robust, versatile, widely available, good for quantification. | Moderate sensitivity, may require derivatization for compounds without a chromophore. | Highly Suitable: The pyridazine ring provides UV absorbance for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, detection by mass fragmentation. | High sensitivity and selectivity, provides structural information. | Requires volatile and thermally stable analytes, potential for on-column degradation. | Potentially Suitable: The compound's volatility needs to be assessed. GC could be a good alternative if the compound is stable at elevated temperatures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC, detection by mass. | High sensitivity and selectivity, applicable to a wide range of compounds, provides molecular weight information. | Higher cost and complexity compared to HPLC-UV. | Highly Suitable: Offers superior sensitivity and specificity, especially for impurity profiling and trace analysis. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, small sample volume, alternative selectivity to HPLC. | Lower concentration sensitivity, can have reproducibility challenges. | Potentially Suitable: Could be explored if HPLC methods fail to provide adequate resolution from closely related impurities. |
Method Validation
Once an optimal HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The development of a robust and reliable HPLC method for the analysis of this compound is achievable through a systematic approach. The proposed starting method provides a solid foundation for optimization. For routine quality control, a validated HPLC-UV/DAD method is likely to be sufficient. For more demanding applications, such as impurity identification or trace analysis, coupling HPLC with mass spectrometry (LC-MS) would be the preferred approach. The choice of the final analytical method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
References
- 1. 卤化杂环化合物 [sigmaaldrich.com]
- 2. This compound | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing Dichlorofluoropyridazine Isomers via NMR Spectroscopy
For researchers and professionals engaged in drug development and synthetic chemistry, the unambiguous identification of isomers is a critical step. Subtle differences in the substitution patterns of halogenated pyridazines can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of three potential isomers of dichlorofluoropyridazine—3,4-dichloro-5-fluoropyridazine, 3,6-dichloro-4-fluoropyridazine, and 4,5-dichloro-3-fluoropyridazine—utilizing predicted Nuclear Magnetic Resonance (NMR) spectroscopy data.
This guide presents predicted ¹H, ¹³C, and ¹⁹F NMR spectral data to facilitate the differentiation of these closely related compounds. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided, alongside a logical workflow for isomer identification.
Comparative NMR Data Analysis
The electronic environment of the proton and carbon nuclei in each isomer is uniquely influenced by the positions of the two chlorine atoms and one fluorine atom on the pyridazine ring. These differences are expected to manifest as distinct chemical shifts (δ) and coupling constants (J) in their respective NMR spectra. Due to the scarcity of publicly available experimental NMR data for these specific isomers, the following tables summarize predicted NMR data obtained from computational models. These predictions serve as a valuable tool for initial identification and comparative analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Isomer | Structure | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JHF, Hz) |
| 3,4-dichloro-5-fluoropyridazine | Cl | Cl-C4-C5(F)-N=N-C3-H | ~8.8 - 9.2 | Doublet |
| This compound | Cl | H-C5-C4(F)=N-N=C3(Cl)-C6(Cl) | ~7.8 - 8.2 | Doublet |
| 4,5-dichloro-3-fluoropyridazine | F | Cl-C4-C5(Cl)-N=N-C3(F)-C6-H | ~9.0 - 9.4 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Isomer | Predicted ¹³C Chemical Shifts (δ, ppm) |
| 3,4-dichloro-5-fluoropyridazine | C3: ~150-155 (d, ¹JCF ≈ 240-260 Hz), C4: ~140-145, C5: ~155-160 (d, ²JCF ≈ 20-30 Hz), C6: ~130-135 |
| This compound | C3: ~150-155, C4: ~158-163 (d, ¹JCF ≈ 250-270 Hz), C5: ~125-130 (d, ²JCF ≈ 25-35 Hz), C6: ~150-155 |
| 4,5-dichloro-3-fluoropyridazine | C3: ~155-160 (d, ¹JCF ≈ 230-250 Hz), C4: ~145-150, C5: ~145-150, C6: ~135-140 (d, ³JCF ≈ 3-5 Hz) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm, referenced to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (JFH, Hz) |
| 3,4-dichloro-5-fluoropyridazine | ~ -110 to -120 | Doublet | ~2 - 4 |
| This compound | ~ -130 to -140 | Doublet | ~6 - 8 |
| 4,5-dichloro-3-fluoropyridazine | ~ -90 to -100 | Singlet | - |
Experimental Protocols
To obtain high-quality, reproducible NMR data, adherence to standardized experimental procedures is essential. The following protocol is recommended for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra for dichlorofluoropyridazine isomers.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-15 mg of the dichlorofluoropyridazine isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.
2. NMR Spectrometer Setup and Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
Tuning and Matching: Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 15 ppm, centered around 7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., with composite pulse decoupling).
-
Spectral Width: Approximately 200 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K.
¹⁹F NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment, which can be proton-decoupled or coupled.
-
Spectral Width: Approximately 100 ppm, centered based on the expected chemical shift range.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64 to 256 scans.
-
Temperature: 298 K.
Logical Workflow for Isomer Differentiation
The differentiation of the dichlorofluoropyridazine isomers can be approached systematically by analyzing the key features of their predicted NMR spectra. The following workflow, illustrated in the accompanying diagrams, provides a logical path to identification.
Figure 1. Isomer identification workflow.
Caption: Logical workflow for distinguishing dichlorofluoropyridazine isomers.
The primary distinguishing feature in the ¹H NMR spectrum is the multiplicity of the single proton signal. For 4,5-dichloro-3-fluoropyridazine, the proton is not coupled to the fluorine atom, resulting in a predicted singlet. In contrast, the proton in both 3,4-dichloro-5-fluoropyridazine and this compound is expected to show a doublet due to coupling with the fluorine atom.
Confirmation for 4,5-dichloro-3-fluoropyridazine can be obtained from the ¹⁹F NMR spectrum, which should also exhibit a singlet.
For the remaining two isomers, which both show a doublet in the ¹H NMR, the ¹³C NMR spectrum is the key differentiator. The position of the large one-bond carbon-fluorine coupling (¹JCF) will be decisive. In 3,4-dichloro-5-fluoropyridazine, the fluorine is attached to C5, so the large coupling will be observed for the C5 signal. In this compound, the fluorine is at the C4 position, and thus the C4 signal will exhibit the large ¹JCF.
Figure 2. NMR-based isomer differentiation.
Caption: Key NMR features for isomer differentiation.
Safety Operating Guide
Navigating the Safe Disposal of 3,6-Dichloro-4-fluoropyridazine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,6-Dichloro-4-fluoropyridazine, a halogenated pyridazine derivative. Adherence to these procedures is critical to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[1] |
| Body Protection | Impervious clothing, such as a lab coat. | Protects against skin exposure from spills.[1] |
| Respiratory | Use only in a well-ventilated area or with a suitable respirator. | Avoids inhalation of dust or vapors.[1][2] |
Storage: Unused this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Proper Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires special handling to prevent environmental contamination.
Step 1: Waste Identification and Segregation
-
Categorize: this compound is classified as a halogenated organic waste . Halogenated solvents contain elements like fluorine, chlorine, bromine, or iodine.[3][4]
-
Segregate: It is crucial to keep halogenated waste separate from non-halogenated organic waste.[3][5] Mixing these waste streams can complicate and increase the cost of disposal, as the entire mixture must be treated as halogenated waste.[5]
Step 2: Containerization and Labeling
-
Container: Use a designated, compatible, and leak-proof container for halogenated waste. The container should be clearly labeled as "Halogenated Hazardous Waste."[4]
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., Toxic, Irritant).
-
The date of accumulation.
-
Step 3: Final Disposal
-
Licensed Disposal Service: The disposal of halogenated waste must be handled by a licensed professional waste disposal company.[6] These companies are equipped to handle and dispose of hazardous materials in an environmentally sound manner, often through methods like chemical incineration with afterburners and scrubbers.[6]
-
Do Not:
-
Dispose of down the drain. This is strictly prohibited and can lead to severe environmental damage and regulatory penalties.[5]
-
Mix with non-hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,6-Dichloro-4-fluoropyridazine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3,6-Dichloro-4-fluoropyridazine, a halogenated pyridazine derivative. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[5]
Recommended PPE for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling hazardous drugs.[5] Regularly inspect gloves for any signs of degradation or perforation and replace them frequently.[6] |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes.[1][7] |
| Body | Chemical-resistant lab coat or coveralls | A lab coat that is buttoned completely is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls should be worn.[8] |
| Respiratory | NIOSH-approved respirator | A respirator with cartridges appropriate for organic vapors and acid gases should be used when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[9] |
| Feet | Closed-toe, chemical-resistant shoes | Footwear should be made of a material that will resist chemical penetration.[6][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure minimal risk of exposure.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
-
Preparation :
-
Always work within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Spill Management :
-
In the event of a small spill, use an inert absorbent material to contain it.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[10]
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
References
- 1. file.leyan.com [file.leyan.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pogo.ca [pogo.ca]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. epa.gov [epa.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

